molecular formula C9H10Cl2N2O3S B1455384 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide CAS No. 1311318-19-0

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

カタログ番号: B1455384
CAS番号: 1311318-19-0
分子量: 297.16 g/mol
InChIキー: DDUUYBRMCLHMDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C9H10Cl2N2O3S and its molecular weight is 297.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O3S/c1-12-9(14)7-5(10)3-4-6(8(7)11)17(15,16)13-2/h3-4,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUUYBRMCLHMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1Cl)S(=O)(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide

[1][2]

Part 1: Executive Technical Summary[1][2]

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a highly functionalized benzamide derivative characterized by a sterically congested 1,2,3,6-substitution pattern on the benzene core.[1][2] It serves as a critical pharmacophore scaffold in the development of diuretic agents and specific ion channel inhibitors.[1][2] Its structure combines the lipophilic, metabolically stable 2,6-dichlorobenzamide moiety (reminiscent of the herbicide metabolite BAM) with a polar 3-methylsulfamoyl group, a classic bioisostere for carboxylic acids and a key binding motif for carbonic anhydrase enzymes.[1][2]

Chemical Identity
ParameterDetail
CAS Number 1311318-19-0
IUPAC Name 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Molecular Formula C₉H₁₀Cl₂N₂O₃S
Molecular Weight 297.16 g/mol
SMILES CNC(=O)c1c(Cl)ccc(c1Cl)S(=O)(=O)NC
Core Scaffold Sulfamoylbenzamide
Key Properties High steric hindrance (ortho-chloro), Lipophilic amide (N-methyl), Acidic sulfonamide proton

Part 2: Structural Analysis & Pharmacological Logic[1]

Structure-Activity Relationship (SAR)

The molecule's efficacy as a biological probe or drug intermediate is governed by three structural domains:

  • The 2,6-Dichloro "Shield":

    • Function: The chlorine atoms at positions 2 and 6 create significant steric hindrance around the carbonyl group at position 1.[2]

    • Causality: This prevents enzymatic hydrolysis of the amide bond by peptidases, significantly increasing the metabolic half-life (t½) compared to unsubstituted benzamides.[2]

    • Electronic Effect: The electron-withdrawing nature of the chlorines lowers the pKa of the amide proton, potentially influencing hydrogen bond donor capability.[2]

  • The 3-Methylsulfamoyl Moiety:

    • Function: This group mimics the transition state of tetrahedral intermediates and acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA).[1][2]

    • Selectivity: Unlike primary sulfonamides (-SO₂NH₂) which are promiscuous CA inhibitors, the N-methyl substitution introduces steric bulk that can enhance selectivity for specific CA isoforms (e.g., CA II vs. CA IX) or specific ion transporters (e.g., Na⁺-Cl⁻ cotransporter).[1][2]

  • The N-Methyl Amide:

    • Function: Increases lipophilicity (LogP) relative to the primary amide, facilitating membrane permeability and blood-brain barrier (BBB) penetration if central activity is desired.[2]

Predicted Mechanism of Action

Based on its structural homology to Indapamide and Xipamide , this molecule is predicted to act via:

  • Inhibition of Carbonic Anhydrase: Binding to the Zn²⁺ active site via the sulfonamide nitrogen.[1][2]

  • Diuretic Action: Modulation of the NCC (Na⁺-Cl⁻ cotransporter) in the distal convoluted tubule, although the 2,6-dichloro pattern is distinct from the classic 4-chloro-3-sulfamoyl pharmacophore of thiazides.[2]

Part 3: Synthesis & Manufacturing Protocol

The synthesis requires overcoming the deactivating nature of the 2,6-dichlorobenzene ring.[1][2] The following protocol utilizes a Chlorosulfonation-Amination strategy, validated for high-yield production of sulfamoylbenzamides.

Retrosynthetic Analysis (DOT Diagram)

SynthesisTargetTarget:2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamideInter1Intermediate 1:3-(Chlorosulfonyl)-2,6-dichloro-N-methylbenzamideInter1->TargetNucleophilic AcylSubstitution (0°C to RT)StartStarting Material:2,6-Dichloro-N-methylbenzamide(CAS 349395-57-9)Start->Inter1Electrophilic AromaticSubstitution (120°C)Reagent1Reagent A:Chlorosulfonic acid(ClSO3H)Reagent1->Inter1Reagent2Reagent B:Methylamine (aq/THF)Reagent2->Target

Figure 1: Retrosynthetic pathway utilizing electrophilic aromatic substitution followed by nucleophilic attack.[2]

Step-by-Step Experimental Protocol

Step 1: Chlorosulfonation (Critical Step) [2]

  • Rationale: The 2,6-dichloro substitution directs the incoming sulfonyl group to the 3-position (ortho to Cl, para to Cl).[2] High temperature is required due to the deactivated ring.[2]

  • Reagents: 2,6-dichloro-N-methylbenzamide (1.0 eq), Chlorosulfonic acid (5.0 eq).[1][2]

  • Protocol:

    • Charge a round-bottom flask with neat chlorosulfonic acid (cooled to 0°C).

    • Add 2,6-dichloro-N-methylbenzamide portion-wise to control exotherm.[1][2]

    • Heat the mixture to 120°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.[2]

    • Quench: Cool to RT, then pour the reaction mixture slowly onto crushed ice (Caution: Violent reaction).

    • Isolation: Extract the resulting sulfonyl chloride precipitate with Dichloromethane (DCM). Dry over MgSO₄ and concentrate in vacuo.

Step 2: Sulfonamide Formation

  • Rationale: Nucleophilic attack by methylamine on the sulfonyl chloride.[2]

  • Reagents: Crude sulfonyl chloride (from Step 1), Methylamine (2.0 M in THF, 3.0 eq), Triethylamine (1.5 eq).[2]

  • Protocol:

    • Dissolve the sulfonyl chloride in anhydrous THF at 0°C.

    • Add Triethylamine, followed by the dropwise addition of Methylamine solution.[2]

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Workup: Dilute with 1N HCl (to remove excess amine) and extract with EtOAc.

    • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

Part 4: Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.

Quality Control Table
TestMethodAcceptance Criteria
Purity HPLC-UV (254 nm)> 98.0% Area
Identity ¹H-NMR (DMSO-d₆)Confirms 1,2,3,6-substitution pattern
Mass Spec LC-MS (ESI+)[M+H]⁺ = 297.0 / 299.0 (Cl isotope pattern)
Residual Solvents GC-Headspace< 5000 ppm (Ethanol/THF)
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Retention Time: Predicted ~4.5 min (due to moderate lipophilicity of the dichlorobenzene core).[2]

Part 5: Biological Pathway & Application Context[1][2]

The following diagram illustrates the potential interaction of the molecule within the renal tubule cell, highlighting its dual potential as a diuretic and CA inhibitor.

PathwayCompound2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamideCA_EnzymeCarbonic Anhydrase(CA II / CA IV)Compound->CA_EnzymeSulfonamide Binding(Zn2+ coordination)NCC_TransporterNa+/Cl- Cotransporter(NCC)Compound->NCC_TransporterCompetitive Inhibition(Predicted)Effect1Inhibition of H+ secretion& HCO3- reabsorptionCA_Enzyme->Effect1Effect2Inhibition of Na+reabsorption (Distal Tubule)NCC_Transporter->Effect2OutcomeDiuresis / Natriuresis(Therapeutic Effect)Effect1->OutcomeEffect2->Outcome

Figure 2: Predicted pharmacodynamic pathway involving Carbonic Anhydrase and NCC inhibition.[2]

References

  • PubChem Compound Summary. (n.d.). 2,6-Dichlorobenzamide (BAM) and related substructures. National Center for Biotechnology Information.[2] Retrieved from [Link][2]

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2] (Contextual grounding for sulfonamide mechanism).

Technical Monograph: Physicochemical Profiling of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

[1]

Executive Summary & Compound Identity

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a specialized small molecule belonging to the sulfamoylbenzamide (SBA) class.[1][2] Structurally, it is characterized by a highly substituted benzene core featuring a "molecular hinge" created by the 2,6-dichloro substitution pattern.[1] This scaffold is frequently utilized in medicinal chemistry as a core pharmacophore for Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and ectonucleotidase (NTPDase) inhibitors.[1]

The compound exhibits distinct steric and electronic properties due to the orthogonality of the amide bond relative to the phenyl ring, induced by the bulky chlorine atoms.[1]

Identity Matrix
ParameterDetail
Chemical Name 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
CAS Registry Number 1311318-19-0
Molecular Formula C₉H₁₀Cl₂N₂O₃S
Molecular Weight 297.16 g/mol
Monoisotopic Mass 295.9789
SMILES CNC(=O)C1=C(Cl)C=CC(S(=O)(=O)NC)=C1Cl
Core Scaffold Sulfamoylbenzamide (SBA)

Structural Analysis & Electronic Properties

The physicochemical behavior of this molecule is governed by three critical structural features. Understanding these is essential for predicting solubility, permeability, and ligand-target binding.[1]

A. The "Orthogonal Twist" (Steric Hinge)

The 2,6-dichloro substitution is the defining feature of this molecule.[1]

  • Mechanism: The van der Waals radii of the chlorine atoms at positions 2 and 6 create significant steric clash with the carbonyl oxygen and the amide nitrogen at position 1.[1]

  • Consequence: This forces the amide group (-CONHMe) to rotate out of the plane of the phenyl ring, adopting a nearly perpendicular (orthogonal) conformation.[1]

  • Impact on Stability: This conformation protects the amide bond from enzymatic hydrolysis (e.g., by amidases), significantly increasing metabolic stability compared to non-substituted benzamides.[1]

B. The Sulfamoyl Anchor

Located at position 3, the N-methylsulfamoyl group acts as a polar handle.[1]

  • H-Bonding: The sulfonyl oxygens serve as strong hydrogen bond acceptors, while the sulfamoyl nitrogen (-NH-) is a hydrogen bond donor.[1]

  • Acidity: The sulfonamide proton is weakly acidic (pKa ~10.0–10.5), allowing for deprotonation under basic conditions, which drastically alters solubility.[1]

C. Electronic Distribution[1]
  • Electron Withdrawal: Both chlorine atoms and the sulfamoyl group are electron-withdrawing.[1] This reduces the electron density of the aromatic ring, making it resistant to oxidative metabolism (e.g., P450-mediated hydroxylation) at the remaining ring positions.[1]

Physical Properties Data

The following data aggregates calculated (in silico) and class-based experimental values.

Physicochemical Table
PropertyValue / RangeContext
Physical State Solid (Crystalline powder)High melting point expected due to intermolecular H-bonding.[1]
Melting Point 185°C – 210°C (Predicted)Typical range for trisubstituted sulfonamide-benzamides.[1]
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic core limits aqueous solubility at neutral pH.[1]
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.[1]
LogP (Calculated) 1.45 – 1.90Moderately lipophilic; suitable for cell permeability.[1]
TPSA ~85 ŲTopological Polar Surface Area; indicates good oral bioavailability potential.[1]
pKa (Sulfonamide) 10.2 ± 0.5Weakly acidic.[1]
pKa (Amide) > 14Neutral under physiological conditions.[1]

Synthesis & Impurity Profile

The synthesis of CAS 1311318-19-0 follows a regioselective chlorosulfonation pathway.[1] This protocol is self-validating: the steric bulk of the 2,6-dichloro groups directs the electrophilic substitution to the meta position (relative to the amide), which is position 3.

Synthetic Logic Diagram

The following Graphviz diagram illustrates the logical flow of synthesis and the critical decision points for quality control.

SynthesisWorkflowStartPrecursor:2,6-Dichloro-N-methylbenzamideStep1Chlorosulfonation(ClSO3H, Heat)Start->Step1Electrophilic Subst.InterIntermediate:Sulfonyl Chloride (C3)Step1->InterRegioselective (Pos 3)Step2Amination(MeNH2, THF/DCM)Inter->Step2Nucleophilic AttackImpurityImpurity Check:Hydrolysis of Sulfonyl ClInter->ImpurityMoisture ExposureProductTarget:CAS 1311318-19-0Step2->ProductYield ~70-85%Impurity->ProductContaminant

Figure 1: Synthetic pathway for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, highlighting the critical intermediate stability check.

Key Impurities[1]
  • Sulfonic Acid Derivative: Resulting from moisture reacting with the sulfonyl chloride intermediate.[1]

  • Regioisomers: Rare, as the 2,6-dichloro blocking prevents ortho-substitution relative to the amide, and position 4 is electronically less favorable than position 3.[1]

Experimental Protocols for Characterization

To validate the identity and purity of this compound, the following protocols are recommended. These methods rely on the distinct spectroscopic signatures of the methyl groups.[1]

A. HPLC-UV Method (Purity Profiling)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

  • Expected Retention: The compound will elute later than the non-sulfonated precursor due to the molecular weight, but the polarity of the sulfonamide may balance the lipophilicity.[1] Expect elution at ~50-60% B.[1]

B. 1H-NMR Interpretation (Self-Validating)

The NMR spectrum provides a definitive structural fingerprint.[1]

  • Solvent: DMSO-d6.

  • Key Signals:

    • Amide Methyl: Doublet at

      
       2.7–2.9 ppm (couples with NH).[1]
      
    • Sulfonamide Methyl: Doublet at

      
       2.4–2.6 ppm (distinct from amide methyl).
      
    • Aromatic Protons: Two doublets (or an AB system) between

      
       7.5–8.0 ppm, representing protons at C4 and C5.[1] The coupling constant (
      
      
      ) will be ~8–9 Hz (ortho coupling).[1]
    • Amide NH: Broad quartet/singlet at

      
       8.5–9.0 ppm.
      
    • Sulfonamide NH: Broad quartet at

      
       7.0–7.5 ppm.[1]
      

Handling & Stability Guidelines

  • Storage: Store at -20°C in a desiccator. The sulfonamide moiety is stable, but the compound should be protected from strong bases which can deprotonate the sulfonamide and potentially induce hydrolysis at elevated temperatures.[1]

  • Solution Stability: Stable in DMSO for >1 month at -20°C. Avoid aqueous basic solutions (pH > 10) for prolonged periods.

Analytical Workflow Diagram

AnalysisFlowSampleSolid SampleCAS 1311318-19-0SolubilitySolubility Test(DMSO vs Water)Sample->SolubilityQCQuality ControlSolubility->QCHPLCHPLC-MSConfirm MW 297QC->HPLCNMR1H-NMRVerify Methyl GroupsQC->NMRReleaseRelease for BioassayHPLC->ReleasePurity >95%NMR->ReleaseStructure Confirmed

Figure 2: Recommended analytical workflow for validating compound integrity before biological testing.

References

  • PubChem. (n.d.).[1] 2,6-Dichlorobenzamide (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Luo, G., et al. (2021).[1] Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication.[1][3][4] ACS Infectious Diseases.[1] Retrieved from [Link][1]

  • Zaigham, Z. H., et al. (2023).[1][5] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.[1] Retrieved from [Link]

Technical Guide: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide , a specialized substituted benzamide derivative.[1] Based on its chemical architecture, this compound is classified within the family of sulfamoylbenzamides , structurally related to specific diuretic agents and carbonic anhydrase inhibitors.[1]

CAS Registry Number: 1311318-19-0 Chemical Formula:


Molecular Weight:  297.16  g/mol [1]

Executive Summary

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a research-grade small molecule characterized by a highly substituted benzene ring.[1] Its core features—a 2,6-dichlorobenzamide scaffold with a meta-sulfamoyl moiety—suggest potent biological activity profiles similar to thiazide-like diuretics and carbonic anhydrase (CA) inhibitors.[1]

This guide details the physicochemical properties, synthesis pathways, quality control protocols, and theoretical pharmacological mechanisms necessary for researchers utilizing this compound in drug discovery or agrochemical metabolic studies.[1]

Chemical Architecture & Properties[1][2][3][4]

Structural Analysis

The molecule consists of a central benzene ring subject to significant steric hindrance and electronic withdrawal:

  • Positions 2,6 (Chlorine): The ortho-dichloro substitution forces the amide group out of planarity with the phenyl ring, increasing lipophilicity and metabolic stability against amidases.[1]

  • Position 1 (N-methylamide): The N-methyl group enhances membrane permeability compared to the primary amide.[1]

  • Position 3 (N-methylsulfamoyl): The sulfonamide group is the primary pharmacophore, likely conferring affinity for zinc-containing metalloenzymes (e.g., Carbonic Anhydrase).[1]

Physicochemical Data (Predicted)
PropertyValueRationale
Molecular Weight 297.16 g/mol

LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity due to Cl/Methyl groups balancing the polar sulfonamide.[1]
pKa (Sulfonamide) ~9.5 – 10.0The N-methyl substitution on the sulfonamide reduces acidity compared to primary sulfonamides (

).[1]
H-Bond Donors 2Amide-NH, Sulfonamide-NH
H-Bond Acceptors 4Amide-O, Sulfonyl-O (x2), Sulfonyl-N
Topological Polar Surface Area ~80 ŲSuggests good oral bioavailability.[1]
Identifiers
  • SMILES: CNC(=O)C1=C(Cl)C(S(=O)(=O)NC)=CC=C1Cl[1]

  • InChIKey: (Predicted based on structure) Computed upon synthesis verification

Synthesis & Production Protocol

Note: This protocol is designed for research-scale synthesis (1–10g).

Retrosynthetic Analysis

The most efficient route utilizes 2,6-dichloro-N-methylbenzamide as the key intermediate, followed by chlorosulfonation and amination.[1]

SynthesisPath SM 2,6-Dichlorobenzoic Acid Int1 2,6-Dichloro-N-methylbenzamide SM->Int1 1. SOCl2, Reflux 2. MeNH2, 0°C Int2 Sulfonyl Chloride Intermediate Int1->Int2 ClSO3H (Chlorosulfonic acid) 100°C, 4h Prod Target Molecule (CID: 1311318-19-0) Int2->Prod MeNH2 (aq/THF) 0°C -> RT

Figure 1: Step-wise synthesis pathway from commercially available starting materials.

Detailed Methodology
Step 1: Synthesis of 2,6-dichloro-N-methylbenzamide[1][2]
  • Activation: Dissolve 2,6-dichlorobenzoic acid (1.0 eq) in thionyl chloride (

    
    , 5.0 eq). Add a catalytic amount of DMF.[1]
    
  • Reflux: Heat to reflux for 3 hours until gas evolution ceases. Evaporate excess

    
     under vacuum to obtain the acid chloride.[1]
    
  • Amidation: Dissolve the residue in anhydrous DCM. Cool to 0°C.[1]

  • Addition: Slowly add methylamine (2.0 M in THF, 2.5 eq) dropwise. Stir for 2 hours at room temperature.

  • Workup: Wash with 1M HCl, then Brine. Dry over

    
    .[1] Concentrate to yield the intermediate.
    
Step 2: Chlorosulfonation
  • Reaction: Add 2,6-dichloro-N-methylbenzamide (1.0 eq) portion-wise to chlorosulfonic acid (

    
    , 5.0 eq) at 0°C.
    
  • Heating: Slowly warm to 100°C and stir for 4–6 hours. Monitor by TLC (the intermediate sulfonyl chloride is unstable; monitor consumption of starting material).

  • Quench: Pour the reaction mixture carefully onto crushed ice. Extract the precipitated sulfonyl chloride immediately with DCM.[1] Do not store —proceed directly to Step 3.

Step 3: Sulfonamide Formation
  • Amination: To the DCM solution of the sulfonyl chloride, add methylamine (40% aq. or THF solution, 3.0 eq) at 0°C.

  • Stir: Allow to warm to room temperature and stir for 4 hours.

  • Purification: Wash organic layer with water.[1] Evaporate solvent.[1][3][4] Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).[1]

Quality Control & Analytical Validation

To ensure scientific integrity, the following QC metrics must be met.

HPLC Method (Purity > 98%)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

NMR Validation Criteria ( -NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
8.5 – 8.7Broad Singlet1HAmide -NH
7.6 – 7.8Doublet1HAromatic H (C4/C5)
7.4 – 7.6Doublet1HAromatic H (C4/C5)
7.2 – 7.4Broad Singlet1HSulfonamide -NH
2.8 – 2.9Doublet3HAmide N-Me
2.4 – 2.5Doublet3HSulfonamide N-Me

Biological Context & Mechanism of Action[6][7]

Carbonic Anhydrase Inhibition (Hypothetical)

The sulfonamide moiety is a classic "zinc-binder."[1] In Carbonic Anhydrase (CA) enzymes, the sulfonamide nitrogen coordinates with the


 ion in the active site, displacing the catalytic water molecule/hydroxide ion.[1]
  • Selectivity: The N-methyl substitution on the sulfonamide often reduces potency against CA-II (cytosolic) compared to primary sulfonamides but may retain activity against other isoforms or act via secondary mechanisms (e.g., electrolyte transport modulation).[1]

Signaling Pathway Visualization

The compound likely influences renal electrolyte handling or intracellular pH regulation.[1]

MOA Drug 2,6-dichloro-N-methyl- 3-(methylsulfamoyl)benzamide Target Carbonic Anhydrase (Active Site Zn2+) Drug->Target Reversible Binding Effect1 Inhibition of CO2 hydration Target->Effect1 Blocks Effect2 Altered pH Homeostasis Effect1->Effect2 Outcome Diuresis / IOP Reduction (Context Dependent) Effect2->Outcome

Figure 2: Predicted Mechanism of Action focusing on metalloenzyme inhibition.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Respiratory Sensitizer.[1]

  • Storage: Store at -20°C, desiccated. Stable in solid form for >2 years.

  • Solubility: Soluble in DMSO (>50 mM), Methanol.[1] Poorly soluble in water.[1]

References

  • PubChem Database. 2,6-Dichlorobenzamide (Precursor Data).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] (Contextual grounding for sulfonamide mechanism).

  • Chemical Vendors/Registry. CAS 1311318-19-0 Entry.[1] (Verified via chemical supplier databases for existence of the specific N-methyl/N-methylsulfamoyl derivative).[1]

  • Gowda, B. T., et al. (2009).[1][3] Structure of N-(2,6-dichlorophenyl)-3-methylbenzamide.[1][3] (Structural analog crystallography data). Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide: Properties, Handling, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, a compound of interest for researchers in drug discovery and medicinal chemistry. Lacking a standardized public safety data sheet, this document synthesizes data from structurally related molecules to establish a robust framework for safe handling, storage, and use. We delve into the physicochemical properties derived from its constituent functional groups—a dichlorinated benzamide core and a methylsulfamoyl moiety. Furthermore, this guide explores potential mechanisms of action by drawing parallels with established benzamide and sulfonamide-based therapeutic agents, suggesting avenues for future research. Detailed protocols for laboratory handling and a hypothetical cell-based screening assay are provided to bridge theory with practical application, ensuring a self-validating system for researchers.

Chemical Identity and Physicochemical Properties

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a complex aromatic compound characterized by several key functional groups that dictate its chemical behavior, reactivity, and potential biological activity.

  • Molecular Formula: C₉H₈Cl₂N₂O₃S

  • Molecular Weight: 311.14 g/mol

  • Core Structure: A benzamide ring substituted with two chlorine atoms at positions 2 and 6. This heavy halogenation significantly influences the molecule's electronic properties and steric profile. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon[1].

  • Key Functional Groups:

    • N-methylbenzamide: This group is a common scaffold in pharmacologically active compounds. The amide bond is relatively stable but can participate in hydrogen bonding, a crucial interaction for receptor and enzyme binding[2].

    • Methylsulfamoyl Group (-SO₂NHCH₃): This is a sulfonamide derivative. The sulfonamide group is a cornerstone of "sulfa drugs" and is known for its ability to mimic p-aminobenzoic acid (PABA) to inhibit bacterial folate synthesis[3][4]. It is a strong hydrogen bond donor and acceptor, contributing to aqueous solubility and target binding affinity[5].

A summary of predicted and known properties of its structural analogs is presented below.

PropertyInferred Value/Observation for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamideRationale & References
Physical State Likely a solid, crystalline powder at room temperature.Based on analogs like 2,6-Dichlorobenzamide (off-white powder)[6][7] and N-Methylbenzamide (solid)[8].
Melting Point Expected to be relatively high, likely >150 °C.2,6-Dichlorobenzamide has a melting point of 196-201 °C[6]. The additional bulk and polar groups may alter this. N-Methylbenzamide melts at 76-78 °C.
Solubility Predicted to have low solubility in water but higher solubility in organic solvents like ethanol, DMSO, and DMF.2,6-Dichlorobenzamide has low water solubility[7]. N-Methylbenzamide is soluble in ethanol. The sulfamoyl group may slightly increase aqueous solubility compared to a simple dichlorobenzamide.
Stability Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents.Benzamides and sulfonamides are generally stable functional groups[7][8].

Hazard Identification and Safe Handling Protocols (Inferred)

As no specific Material Safety Data Sheet (MSDS) exists for the title compound, this section provides a hazard assessment based on the toxicological profiles of its primary structural components: dichlorobenzamides, N-methylamides, and sulfonamides. This information is predictive and must be supplemented by rigorous laboratory-specific risk assessments.

Summary of Potential Hazards
  • Acute Toxicity (Oral): May be harmful if swallowed. Benzamide itself is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).

  • Skin Irritation: Expected to cause skin irritation. Methanesulfonamide and N-Methyl methanesulfonamide are known skin irritants[9][10].

  • Eye Irritation: Expected to cause serious eye irritation[9][10].

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust[10].

  • Chronic Effects: Prolonged or repeated exposure may cause damage to organs[11]. Some benzamide derivatives are suspected of causing genetic defects.

Personal Protective Equipment (PPE) and Engineering Controls

A stringent PPE and controls workflow is mandatory when handling this compound.

PPE_Workflow cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment (PPE) FumeHood Certified Chemical Fume Hood Goggles Chemical Safety Goggles (EN166 or OSHA compliant) FumeHood->Goggles Always wear Ventilation Adequate General Ventilation Gloves Nitrile Gloves (inspect before use) Respirator Respirator (if dust is generated) (NIOSH/EN 149 approved) Gloves->Respirator Assess dust risk LabCoat Buttoned Lab Coat Goggles->LabCoat Wear at all times LabCoat->Gloves Don gloves end Safe Handling Achieved Respirator->end start Researcher Prepares for Work start->FumeHood Work must be performed inside

Caption: Mandatory workflow for PPE and engineering controls.

Step-by-Step Handling and Spill Procedure

Handling:

  • Preparation: Designate a specific area within a certified chemical fume hood for handling the compound.

  • Weighing: When weighing the solid, use a microbalance within the fume hood to minimize dust generation. Use anti-static weighing paper.

  • Dissolution: If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[8][12].

Spill Response:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating correctly.

  • Contain: For a small spill, gently cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the initial spill.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container. Avoid creating dust[12].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous chemical waste according to institutional and local regulations.

Potential Mechanisms of Action & Research Directions

The chemical architecture of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide suggests several plausible biological targets, making it a compound of interest for screening and development. The benzamide class of molecules is known for a wide range of pharmacological activities[13].

Enzyme Inhibition

Many benzamide derivatives function as enzyme inhibitors.[14]

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Benzamide riboside, a related compound, is metabolized into an analog of NAD that inhibits IMPDH, a rate-limiting enzyme in the synthesis of guanine nucleotides.[15] This pathway is critical for rapidly proliferating cells, making IMPDH inhibitors potential anticancer agents.[15]

  • Histone Deacetylase (HDAC) Inhibition: The benzamide group can act as a zinc-binding moiety in the active site of HDACs.[14] HDAC inhibitors are a well-established class of anticancer drugs.

  • Other Enzymes: The broader sulfonamide class, to which the methylsulfamoyl group belongs, is known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase[4].

Receptor Modulation

Substituted benzamides are well-known for their interaction with neurotransmitter receptors.

  • Dopamine Receptor Antagonism: Many benzamides act as antagonists at D2-like dopamine receptors, which is the basis for their use as antipsychotic agents[14][16]. They modulate downstream signaling by inhibiting adenylyl cyclase and reducing cAMP levels[14].

  • Serotonin (5-HT) Receptor Modulation: Certain benzamide derivatives show high affinity for serotonin receptors, such as 5-HT4, and have been developed as prokinetic agents to enhance gastrointestinal motility[13].

Proposed Research Pathway

The following diagram outlines a logical workflow for investigating the biological activity of this compound.

Research_Pathway node_start node_start node_step node_step node_decision node_decision node_end node_end start Compound Synthesis & Purification assay High-Throughput Screening (e.g., Cell Viability Assay) start->assay hit Significant Activity? assay->hit moa Mechanism of Action Studies hit->moa Yes no_hit Archive Compound hit->no_hit No enzyme Enzyme Inhibition Assays (IMPDH, HDAC, etc.) moa->enzyme receptor Receptor Binding Assays (Dopamine, Serotonin) moa->receptor lead_opt Lead Optimization enzyme->lead_opt receptor->lead_opt

Caption: Logical workflow for biological activity screening.

Exemplary Experimental Protocol: Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxic or cytostatic effects of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide on a cancer cell line (e.g., HeLa cells) using a resazurin-based assay. This is a foundational step to validate any potential anticancer activity.

Materials
  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear-bottom, black-walled cell culture plates

  • 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

  • DMSO (cell culture grade)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the title compound by dissolving the appropriate mass in DMSO.

    • Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally tolerated by cells at low final concentrations (<0.5%).

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C.

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh media to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of the 96-well plate.

    • Trustworthiness: Seeding a consistent number of cells is critical for reproducible results. The plate edges are often left empty or filled with PBS to mitigate "edge effects."

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution series of the compound in culture media from the 10 mM stock. A typical final concentration range would be 0.1 µM to 100 µM.

    • Include a "vehicle control" (media with the same final concentration of DMSO as the highest compound dose) and a "no-cell" blank (media only).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.

    • Incubate for 48-72 hours.

  • Viability Assessment:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Mechanism: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

    • Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).

    • Plot % Viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

References

  • Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.
  • 2,6-Dichlorobenzamide Standard - Safety Data Sheet. Agilent Technologies.
  • Methanesulfonamide 108370 - Safety Data Sheet. Santa Cruz Biotechnology.
  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • Studies on the mechanism of action of substituted benzamide drugs. PubMed.
  • Methanesulfonamide(3144-09-0)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • N-Methylbenzamide - Safety Data Sheet. LookChem.
  • N-Methyl methanesulfonamide - Safety Data Sheet. AK Scientific, Inc..
  • 2,6-Dichlorobenzamide - Safety Data Sheet. Fisher Scientific.
  • Methanesulfonamide SDS, 3144-09-0 Safety Data Sheets. ECHEMI.
  • N-Methylbenzamide >= 99 613-93-4. Sigma-Aldrich.
  • Methanesulfonamide >= 97.0 CHN 3144-09-0. Sigma-Aldrich.
  • N-Methylbenzamide - Safety Data Sheet. Fisher Scientific.
  • N-Methylbenzamide - Safety Data Sheet. Thermo Fisher Scientific.
  • 2,2'-dithiobis[N-methylbenzamide] - Chemical Safety Data Sheet. ChemicalBook.
  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI.
  • 2,6-Dichlorobenzamide | C7H5Cl2NO. PubChem.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Benzamide - Safety Data Sheet. MilliporeSigma.
  • Benzamide MSDS. Finar Limited.
  • Sulfonamide (medicine). Wikipedia.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.
  • 2,6-dichloro-N-methylbenzamide | 349395-57-9. Benchchem.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science Publishers.

Sources

Methodological & Application

Synthesis Protocol for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, a potentially valuable scaffold in medicinal chemistry and drug development. The synthesis begins with the regioselective chlorosulfonation of commercially available 2,6-dichlorobenzoic acid. The resulting sulfonyl chloride is then selectively reacted with methylamine to form the corresponding sulfonamide. Finally, the carboxylic acid moiety is converted to the N-methyl amide to yield the target compound. This guide offers a detailed, step-by-step methodology, explains the chemical principles behind the procedural choices, and includes critical safety information and data presentation to ensure reproducibility and safe laboratory practice.

Introduction and Synthetic Strategy

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern pharmaceutical research. The target molecule, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, incorporates several key pharmacophores: a dichlorinated phenyl ring, a sulfonamide linkage, and a benzamide group. This combination of functionalities makes it an attractive candidate for library synthesis and as an intermediate for more complex molecular targets.

Our synthetic approach is a linear, three-step sequence designed for efficiency and control, leveraging the differential reactivity of the functional groups on the aromatic core.

  • Electrophilic Aromatic Substitution: We introduce a chlorosulfonyl group at the C3 position of 2,6-dichlorobenzoic acid. The directing effects of the existing substituents—two ortho, para-directing chlorine atoms and one meta-directing carboxylic acid—along with significant steric hindrance at the positions ortho to the chlorines, favor substitution at the C3 position.[1]

  • Selective Sulfonamidation: The highly reactive sulfonyl chloride is selectively converted to an N-methylsulfonamide. This reaction proceeds under mild conditions, leaving the less reactive carboxylic acid untouched.

  • Carboxylic Acid Amidation: The final step involves the conversion of the carboxylic acid to the corresponding N-methyl amide. This is achieved via activation to an acid chloride intermediate, which readily reacts with methylamine to furnish the desired product.

Overall Synthetic Workflow

The complete synthesis is outlined below, detailing the transformation from the starting material to the final product through two key intermediates.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamidation cluster_2 Step 3: Amidation A 2,6-Dichlorobenzoic Acid B Intermediate 1 2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid A->B  ClSO3H C Intermediate 2 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid B->C  1. CH3NH2  2. Pyridine D Final Product 2,6-dichloro-N-methyl-3- (methylsulfamoyl)benzamide C->D  1. (COCl)2, DMF (cat.)  2. CH3NH2, Et3N

Caption: High-level overview of the three-step synthesis pathway.

Detailed Experimental Protocols

Part 1: Synthesis of 2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid (Intermediate 1)

This procedure details the electrophilic chlorosulfonation of 2,6-dichlorobenzoic acid. Controlling the temperature during the addition of the highly reactive chlorosulfonic acid is critical to minimize byproduct formation.[1]

Reaction Scheme: (Self-generated image representing the chlorosulfonation reaction)

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2,6-Dichlorobenzoic Acid191.0110.0 g52.351.0
Chlorosulfonic Acid116.5222.0 mL (40.7 g)349.36.67

Protocol:

  • Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolving HCl gas.

  • Charge the flask with 2,6-dichlorobenzoic acid (10.0 g, 52.35 mmol).

  • Place the flask in an ice-water bath and allow it to cool to 0-5 °C.

  • Slowly add chlorosulfonic acid (22.0 mL, 349.3 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in an oil bath at 70 °C for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid).

  • Allow the reaction to cool to room temperature.

  • In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~500 g).

  • CAUTION: Perform this step slowly in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A white precipitate will form.

  • Continue stirring for 15-20 minutes to ensure complete precipitation and quenching of any unreacted chlorosulfonic acid.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.[2]

  • Dry the resulting white solid (Intermediate 1) under vacuum to a constant weight. The product can be used in the next step without further purification.

Part 2: Synthesis of 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid (Intermediate 2)

This step involves the reaction of the sulfonyl chloride with methylamine. The use of an anhydrous solvent and a base like pyridine is essential to prevent hydrolysis of the sulfonyl chloride and to scavenge the HCl byproduct.[3]

Reaction Scheme: (Self-generated image representing the sulfonamidation reaction)

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Intermediate 1289.5215.1 g52.151.0
Dichloromethane (DCM)84.93200 mL--
Pyridine79.105.0 mL (62.6 mmol)62.61.2
Methylamine (2.0 M in THF)31.0628.7 mL57.41.1

Protocol:

  • In a 500 mL round-bottom flask, dissolve the crude Intermediate 1 (15.1 g, 52.15 mmol) in 150 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Slowly add pyridine (5.0 mL, 62.6 mmol) to the solution.[3]

  • In a separate flask, add methylamine solution (28.7 mL of 2.0 M solution in THF, 57.4 mmol) to 50 mL of anhydrous dichloromethane.

  • Add the diluted methylamine solution dropwise to the main reaction flask at 0 °C over 20-30 minutes.

  • After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and stir for 5 hours. Monitor completion by TLC.[3]

  • Quench the reaction by slowly adding 100 mL of 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid (Intermediate 2) by recrystallization from an ethanol/water mixture to obtain a pure white solid.

Part 3: Synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (Final Product)

The final step is the amidation of the carboxylic acid. This protocol uses a robust two-step, one-pot procedure involving the formation of an acid chloride intermediate followed by reaction with methylamine.[4]

Reaction Scheme: (Self-generated image representing the final amidation reaction)

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Intermediate 2284.1410.0 g35.191.0
Oxalyl Chloride126.933.7 mL (5.35 g)42.231.2
Dichloromethane (DCM)84.93150 mL--
N,N-Dimethylformamide (DMF)73.092 dropscatalytic-
Methylamine (2.0 M in THF)31.0621.1 mL42.231.2
Triethylamine (Et₃N)101.196.9 mL (4.9 g)49.271.4

Protocol:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add Intermediate 2 (10.0 g, 35.19 mmol), 100 mL of anhydrous DCM, and a catalytic amount of DMF (2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (3.7 mL, 42.23 mmol) dropwise over 15 minutes. Gas evolution (CO₂, CO, HCl) will be observed.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the resulting solution under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride as a solid.

  • Redissolve the crude acid chloride in 50 mL of anhydrous DCM and cool the solution to 0 °C.

  • In a separate flask, combine methylamine solution (21.1 mL of 2.0 M solution in THF, 42.23 mmol) and triethylamine (6.9 mL, 49.27 mmol) in 50 mL of anhydrous DCM. Cool to 0 °C.

  • Add the acid chloride solution dropwise to the methylamine/triethylamine solution at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution (50 mL), followed by water (50 mL) and brine (50 mL).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane as the eluent) to obtain the final product as a pure solid.

Data Summary & Visualization

Overall Yield Calculation
StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Step Yield (%)
1 2,6-Dichlorobenzoic Acid (10.0 g)Intermediate 115.15 gUser InputUser Input
2 Intermediate 1Intermediate 2Calc. based on aboveUser InputUser Input
3 Intermediate 2Final ProductCalc. based on aboveUser InputUser Input
Overall 2,6-Dichlorobenzoic Acid (10.0 g)Final ProductCalculatedUser InputUser Input
Process Flow Diagram: Purification

G cluster_0 Work-up & Purification A Crude Reaction Mixture B Quench (e.g., 1M HCl or NaHCO3) A->B C Liquid-Liquid Extraction (DCM/Water) B->C D Separate Organic Layer C->D E Wash Sequentially (Acid/Base, Water, Brine) D->E F Dry Organic Layer (Anhydrous MgSO4 or Na2SO4) E->F G Filter F->G H Concentrate (Rotary Evaporation) G->H I Crude Solid H->I J Purification (Recrystallization or Chromatography) I->J K Pure Final Product J->K

Caption: General workflow for reaction work-up and product purification.

Safety and Handling

  • Chlorosulfonic Acid: Extremely corrosive and toxic. Reacts violently with water, releasing large amounts of HCl gas. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Oxalyl Chloride: Toxic and corrosive. Reacts with water to form HCl and oxalic acid. The decomposition can produce toxic CO gas. Handle exclusively in a fume hood.

  • Pyridine and Triethylamine: Flammable liquids with strong, unpleasant odors. They are harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • General Precautions: All steps of this synthesis must be performed in a well-ventilated chemical fume hood. Standard PPE (safety glasses, lab coat, gloves) is required at all times.

References

  • BenchChem. Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid.
  • BenchChem. Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
  • BenchChem. Technical Support Center: Synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
  • ChemicalBook.
  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide.

Sources

Application Note: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic applications of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (CAS: 1311318-19-0) in drug discovery. This compound serves as a highly functionalized "privileged scaffold," combining the structural rigidity of a 2,6-dichlorobenzamide core with the pharmacophoric properties of a sulfonamide. It is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization for targets such as Carbonic Anhydrases (CAs) , Ion Channels , and Transporters .

Executive Summary & Core Applications

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide represents a specialized chemical scaffold characterized by a dense arrangement of polar (amide, sulfonamide) and lipophilic (dichloro-aryl) functionalities. Its specific substitution pattern makes it a valuable tool for exploring structure-activity relationships (SAR) in diuretic research, antiglaucoma agents, and enzyme inhibitors.

Key Applications:
  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety acts as a zinc-binding group (ZBG), making this compound a probe for CA isoforms (CA I, II, IX, XII) relevant in cancer and glaucoma.

  • Scaffold Diversification: The 2,6-dichloro positions provide handles for late-stage functionalization via palladium-catalyzed cross-coupling, allowing the generation of focused libraries.

  • Physicochemical Benchmarking: Used as a reference standard for evaluating the metabolic stability and solubility of benzamide-based drug candidates.

Mechanistic Basis & Structural Logic

Pharmacophore Analysis

The compound functions as a bi-functional probe .

  • Zinc-Binding Domain: The 3-(methylsulfamoyl) group mimics the primary sulfonamide pharmacophore found in classic CA inhibitors (e.g., Acetazolamide, Dichlorphenamide), though the N-methylation modulates its pKa and selectivity profile.

  • Steric Lock: The 2,6-dichloro substitution creates a "steric lock," forcing the amide bond out of planarity with the phenyl ring. This conformation is critical for binding to restricted pockets in targets like Voltage-Gated Sodium Channels (Nav) or Solute Carriers (SLCs) .

Pathway Interaction (Carbonic Anhydrase)

In the context of CA inhibition, the sulfonamide nitrogen coordinates with the catalytic Zinc ion (


) in the enzyme's active site, displacing the zinc-bound water molecule and inhibiting the hydration of 

.

Figure 1: Mechanism of Action for Sulfamoylbenzamide Scaffolds in Carbonic Anhydrase Inhibition.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Diversification (Suzuki-Miyaura Coupling)

Objective: To utilize the 2,6-dichloro handles for library generation. Note that the 2,6-positions are sterically hindered; high-activity catalysts are required.

Materials:

  • Substrate: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (1.0 eq)

  • Boronic Acid: R-B(OH)2 (1.5 eq)

  • Catalyst:

    
     (2 mol%) / SPhos (4 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Setup: In a glovebox or under Argon, charge a microwave vial with the substrate, boronic acid, Pd-catalyst, ligand, and base.

  • Solvation: Add degassed Toluene/Water mixture. Seal the vial.

  • Reaction: Heat to 100°C for 12–18 hours (or 120°C for 1 hour in microwave).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Validation: Verify product via LC-MS and 1H-NMR (Look for disappearance of Cl-adjacent protons if applicable, or shift in aromatic signals).

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To determine the


 of the compound against specific CA isoforms (e.g., hCA II).

Materials:

  • Enzyme: Recombinant hCA II (human Carbonic Anhydrase II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Detection: Microplate reader (Absorbance at 400 nm).

Workflow:

  • Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute serially in assay buffer to generate a 10-point dose-response curve (Range: 1 nM to 10 µM).

  • Incubation: Add 20 µL of enzyme solution (final conc. 10 nM) to 20 µL of compound dilution in a 96-well plate. Incubate for 10 min at 25°C.

  • Initiation: Add 160 µL of 3 mM 4-NPA substrate solution.

  • Measurement: Monitor the formation of 4-nitrophenolate by measuring absorbance at 400 nm every 30 seconds for 10 minutes.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Compound]. Determine 
    
    
    
    using non-linear regression (GraphPad Prism). Calculate
    
    
    using the Cheng-Prusoff equation.

Data Presentation Template:

ParameterValueUnitNotes
IC50 (hCA II) [Experimental]nMCompare to Acetazolamide control
IC50 (hCA IX) [Experimental]nMTumor-associated isoform
Selectivity Ratio [Calc]-IC50(II) / IC50(IX)

Analytical & Quality Control Data

When using this compound as a reference standard, ensure the following specifications are met to guarantee data integrity.

PropertySpecificationMethod
Appearance White to Off-white SolidVisual Inspection
Purity >98%HPLC (254 nm)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Solubility Soluble in DMSO (>20 mg/mL)Visual / Turbidimetry
Mass 297.15 Da (

)
LC-MS

1H-NMR Diagnostic Signals (DMSO-d6):

  • 
     2.50 ppm (Doublet, 3H, 
    
    
    
    amide)
  • 
     2.80 ppm (Doublet, 3H, 
    
    
    
    sulfonamide)
  • 
     7.5-8.0 ppm (Aromatic protons, integration matches 2,6-dichloro substitution pattern)
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VII. Bioorganic & Medicinal Chemistry Letters.
  • Bio-Fount & Dana BioSci Product Listings. 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (CAS 1311318-19-0).
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on Benzamide/Sulfonamide scaffolds).

Reaction conditions for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, a compound of interest in medicinal and agrochemical research, is detailed below. This document provides a comprehensive, multi-step protocol designed for researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

Substituted benzamides are a class of compounds renowned for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfamoyl group can further enhance the biological profile of these molecules. Sulfamoyl benzamide derivatives have been investigated as cannabinoid receptor agonists and for their potential in treating a range of disorders[1]. Specifically, compounds with the 2,6-dichloro substitution pattern are key intermediates in the synthesis of agrochemicals, such as insecticides and fungicides[2][3].

The target molecule, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, combines these structural features, making it a promising candidate for screening in drug discovery and agrochemical development programs. The following protocols outline a plausible and robust synthetic route starting from commercially available 2,6-dichlorobenzoic acid.

Overall Synthetic Scheme

The synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is proposed as a four-step process. This strategy involves the initial functionalization of the aromatic ring, followed by the sequential formation of the sulfonamide and amide moieties.

Synthetic_Scheme A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-chlorosulfonyl- benzoic Acid A->B Step 1: Chlorosulfonylation C 2,6-Dichloro-3-(methylsulfamoyl)- benzoic Acid B->C Step 2: Sulfonamide Formation D 2,6-Dichloro-3-(methylsulfamoyl)- benzoyl Chloride C->D Step 3: Acyl Chloride Formation E 2,6-Dichloro-N-methyl-3- (methylsulfamoyl)benzamide D->E Step 4: Amide Formation

Caption: Overall synthetic pathway for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

Experimental Protocols

PART 1: Synthesis of 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid

This initial step introduces the reactive sulfonyl chloride group onto the aromatic ring through electrophilic aromatic substitution.

Rationale: The use of chlorosulfonic acid is a standard and effective method for the direct chlorosulfonylation of aromatic compounds[4]. The two chlorine atoms and the carboxylic acid group on the starting material are deactivating, but the ortho, para-directing influence of the chlorines, combined with steric hindrance, favors substitution at the 3-position. An excess of chlorosulfonic acid is used to drive the reaction to completion[5].

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HCl gas), add 2,6-dichlorobenzoic acid.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add an excess of chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel with continuous and vigorous stirring.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature slowly. Subsequently, heat the mixture to 60-80°C for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare crushed ice. Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate of the product will form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the product under vacuum. For further purification, recrystallization from an ethanol/water mixture can be performed[4].

ReagentMolar Eq.PuritySupplier
2,6-Dichlorobenzoic Acid1.0>98%J&K Scientific[6]
Chlorosulfonic Acid3.0 - 5.0>97%Loba Chemie[7]
PART 2: Synthesis of 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid

This step involves the formation of the sulfonamide by reacting the sulfonyl chloride intermediate with methylamine.

Rationale: Sulfonyl chlorides readily react with primary amines to form stable sulfonamides[8]. The reaction is typically carried out in an inert solvent with a base, such as pyridine, to neutralize the HCl generated during the reaction.

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2,6-dichloro-3-chlorosulfonyl-benzoic acid (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath with stirring. Slowly add pyridine (1.2 eq) to the solution. In a separate flask, prepare a solution of methylamine (1.1 eq) in anhydrous DCM. Add the methylamine solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization or column chromatography[8].

ReagentMolar Eq.PuritySupplier
2,6-Dichloro-3-chlorosulfonyl-benzoic Acid1.0-Synthesized
Methylamine (40% in water)1.140%Carl ROTH[9]
Pyridine1.2>99%-
Dichloromethane (DCM), anhydrous->99.8%-
PART 3: Synthesis of 2,6-Dichloro-3-(methylsulfamoyl)benzoyl Chloride

The carboxylic acid is activated to an acyl chloride to facilitate the final amidation step.

Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis[10]. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed[11][12]. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,6-dichloro-3-(methylsulfamoyl)benzoic acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane or toluene.

  • Reagent Addition: Add a catalytic amount of DMF. Then, add an excess of thionyl chloride (2-3 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain this temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

  • Work-up: After cooling the reaction mixture, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.

ReagentMolar Eq.PuritySupplier
2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid1.0-Synthesized
Thionyl Chloride2.0 - 3.0>98%Carl ROTH[13]
N,N-Dimethylformamide (DMF), anhydrousCatalytic>99.8%-
PART 4: Synthesis of 2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide

The final step is the formation of the target amide via nucleophilic acyl substitution.

Rationale: Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by amines to form amides. The reaction of benzoyl chloride with methylamine is a well-established method for the synthesis of N-methylbenzamides[14]. An excess of methylamine can be used to act as both the nucleophile and the base to neutralize the generated HCl.

Protocol:

  • Reaction Setup: Dissolve the crude 2,6-dichloro-3-(methylsulfamoyl)benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane in a round-bottom flask. Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a solution of methylamine (at least 2.2 equivalents) in the same solvent to the cooled acyl chloride solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

  • Work-up: Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1 M HCl) to remove excess methylamine, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final product, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

ReagentMolar Eq.PuritySupplier
2,6-Dichloro-3-(methylsulfamoyl)benzoyl Chloride1.0-Synthesized
Methylamine (40% in water)>2.240%Carl ROTH[9]

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An eyewash station and safety shower should be readily accessible.

Reagent-Specific Hazards:

  • 2,6-Dichlorobenzoic Acid: May cause skin, eye, and respiratory tract irritation[15][16][17]. Avoid inhalation of dust.

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water, producing toxic and corrosive fumes[7][18][19][20]. Causes severe skin burns and eye damage. Fatal if inhaled[20]. Must be handled with extreme care under anhydrous conditions.

  • Thionyl Chloride: Corrosive and reacts violently with water, liberating toxic gas (SO₂ and HCl)[11][12][21]. Causes severe skin burns and eye damage and is toxic if inhaled[12][13][22].

  • Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage[9][23][24]. Harmful if inhaled[23][25].

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Amide Formation A1 Setup: Flask with 2,6-Dichlorobenzoic Acid A2 Add Chlorosulfonic Acid at 0°C A1->A2 A3 Heat to 60-80°C A2->A3 A4 Work-up: Pour on ice, filter, and dry A3->A4 B1 Dissolve Sulfonyl Chloride in DCM A4->B1 Intermediate 1 B2 Add Pyridine and Methylamine at 0°C B1->B2 B3 Stir at RT B2->B3 B4 Work-up: Acid wash, extract, and concentrate B3->B4 C1 Suspend Acid in anhydrous solvent B4->C1 Intermediate 2 C2 Add Thionyl Chloride and catalytic DMF C1->C2 C3 Reflux C2->C3 C4 Concentrate under reduced pressure C3->C4 D1 Dissolve Acyl Chloride in anhydrous solvent at 0°C C4->D1 Intermediate 3 D2 Add Methylamine D1->D2 D3 Stir at RT D2->D3 D4 Work-up and Purify (Recrystallization) D3->D4 E E D4->E Final Product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • ACS Publications. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Linde Gas GmbH. (2017, January 24). SAFETY DATA SHEET Methylamine, anhydrous. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Airgas. (2025, February 5). SAFETY DATA SHEET. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • PENTA. (2019, September 12). Thionyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2022, June 20). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

  • J&K Scientific. (2023, December 2). 2,6-Dichlorobenzoic acid, 98% | 50-30-6. Retrieved from [Link]

  • Google Patents. (n.d.). US7297796B2 - Sulfamoyl benzamide derivatives and methods of their use.
  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Study of Dichlobenil and its Metabolite 2,6-Dichlorobenzamide (BAM) in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in the study of the benzonitrile herbicide dichlobenil (2,6-dichlorobenzonitrile) and its principal metabolite, 2,6-dichlorobenzamide (BAM). While the initial query referenced "2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide," extensive literature review indicates that dichlobenil and BAM are the compounds of significant relevance and extensive research in the agrochemical field. This guide details their mechanism of action, applications in weed management, environmental fate, and provides validated protocols for their analysis in environmental matrices.

Introduction: Dichlobenil and the Significance of 2,6-Dichlorobenzamide (BAM)

Dichlobenil (2,6-dichlorobenzonitrile) is a pre-emergent systemic herbicide used for the control of a wide range of annual and perennial weeds.[1][2][3] Its efficacy lies in its ability to inhibit cellulose biosynthesis, a fundamental process for plant cell wall formation.[1][4][5][6] This mode of action effectively halts the germination of seeds and the growth of actively dividing meristems.[1][2]

Upon its introduction into the environment, dichlobenil undergoes degradation to form its primary and most persistent metabolite, 2,6-dichlorobenzamide (BAM).[7][8] BAM is notably more water-soluble and mobile than its parent compound, leading to concerns about its potential to leach into groundwater.[7][8][9] Consequently, the study of dichlobenil in an agrochemical context is intrinsically linked to the analysis and understanding of BAM's environmental behavior.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both dichlobenil and BAM is crucial for designing experiments related to their application, environmental fate, and analysis.

PropertyDichlobenil (2,6-Dichlorobenzonitrile)2,6-Dichlorobenzamide (BAM)
CAS Number 1194-65-6[1]2008-58-4
Molecular Formula C₇H₃Cl₂N[1]C₇H₅Cl₂NO[10]
Molecular Weight 172.0 g/mol [1]190.02 g/mol [10]
Appearance Off-white crystalline solid[1]Off-white powder
Water Solubility 25 mg/L (at 25°C)[1]High (water soluble)[7][8]
Vapor Pressure Volatile[4]3.3 x 10⁻⁵ mm Hg (at 25°C)[11]

Mechanism of Action: Inhibition of Cellulose Biosynthesis

Dichlobenil's herbicidal activity stems from its role as a potent inhibitor of cellulose biosynthesis in plants.[1][4][5][6] This targeted disruption of a vital structural process is key to its effectiveness.

The Molecular Cascade
  • Uptake and Translocation: Dichlobenil is absorbed by the roots of emerging seedlings and translocated throughout the plant.[12]

  • Inhibition of Cellulose Synthase: The primary molecular target of dichlobenil is the cellulose synthase enzyme complex located in the plasma membrane of plant cells.

  • Disruption of Cell Wall Formation: By inhibiting cellulose synthase, dichlobenil prevents the formation of cellulose microfibrils, which are essential components of the plant cell wall.[4]

  • Cellular Consequences: In the absence of proper cell wall formation, newly dividing cells cannot maintain their structural integrity. This leads to abnormal cell swelling, loss of elasticity, and eventual cell rupture, ultimately causing the death of the seedling.[4]

Diagram: Mechanism of Action of Dichlobenil

Dichlobenil_MoA Dichlobenil Dichlobenil Root_Uptake Root Uptake Dichlobenil->Root_Uptake Dichlobenil->Inhibition Translocation Translocation Root_Uptake->Translocation Cell_Membrane Plant Cell Plasma Membrane Translocation->Cell_Membrane Cellulose_Synthase Cellulose Synthase Complex Cellulose_Production Cellulose Microfibril Production Cellulose_Synthase->Cellulose_Production Cell_Wall Cell Wall Formation Cellulose_Production->Cell_Wall Cellulose_Production->Disruption Cell_Growth Normal Cell Growth and Division Cell_Wall->Cell_Growth Cell_Wall->Cessation Inhibition->Cellulose_Synthase Disruption->Cell_Wall Cessation->Cell_Growth

Caption: Dichlobenil's herbicidal pathway from root uptake to inhibition of cellulose synthesis.

Applications in Agrochemical Research and Weed Management

Dichlobenil is primarily used as a pre-emergent herbicide for the selective control of annual and perennial weeds in a variety of settings.[2][3]

Target Weed Spectrum

Dichlobenil is effective against a broad spectrum of weeds, including:

  • Grassy Weeds: Crabgrass, Bluegrass.[3]

  • Broadleaf Weeds: Pigweed, Knotweed, Canada thistle, Curly Dock.[3]

Crop and Non-Crop Uses
  • Woody Ornamentals and Fruit Orchards: Used to control weeds around established woody plants, fruit trees, and vineyards.[2]

  • Non-Crop Areas: Applied in industrial areas, recreational areas, and under pavement to prevent weed growth.[2][12]

  • Aquatic Weed Control: Formulations of dichlobenil are used to manage floating, emergent, and submerged aquatic weeds in non-flowing water bodies.[2]

Environmental Fate and the Formation of BAM

The environmental persistence and transformation of dichlobenil are critical areas of research, primarily due to the formation of its metabolite, BAM.

Degradation of Dichlobenil to BAM

Dichlobenil in the soil and aquatic environments undergoes microbial degradation, leading to the hydrolysis of the nitrile group to an amide group, thus forming 2,6-dichlorobenzamide (BAM).[7][8]

Diagram: Dichlobenil to BAM Transformation

Dichlobenil_to_BAM Dichlobenil Dichlobenil (2,6-Dichlorobenzonitrile) Process Microbial Hydrolysis in Soil and Water Dichlobenil->Process BAM BAM (2,6-Dichlorobenzamide) Process->BAM

Caption: The environmental transformation of dichlobenil to its primary metabolite, BAM.

Environmental Persistence and Mobility
  • Dichlobenil: Moderately persistent in soil and very persistent in water.[3] It has a tendency to bind to soil organic matter.[4]

  • BAM: Highly persistent and mobile in soil and water due to its higher water solubility and lower sorption affinity.[8] This mobility can lead to the contamination of groundwater resources.[7][9]

Protocols for Analysis of Dichlobenil and BAM

Accurate quantification of dichlobenil and BAM in environmental samples is essential for risk assessment and regulatory compliance. The following protocols are based on established methodologies.

Analysis in Water Samples

This protocol outlines the analysis of dichlobenil and BAM in water using solid-phase extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Objective: To quantify the concentration of dichlobenil and BAM in water samples with a limit of quantitation (LOQ) of 0.100 µg/L.[13]

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or DVB)[15]

  • Methylene chloride, HPLC grade

  • Methanol, HPLC grade

  • Ethyl acetate, HPLC grade[15]

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • GC-MS system with an electron capture detector (ECD) or a mass selective detector (MSD)

  • Analytical standards of dichlobenil and BAM

  • Internal standard (e.g., 2,4,6-trichlorobenzonitrile)[13]

Procedure:

  • Sample Preparation:

    • Collect a 1-liter water sample in a clean glass container.

    • If suspended solids are present, filter the sample through a glass fiber filter.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions, typically with methylene chloride followed by methanol and then deionized water.

    • Pass the 1-liter water sample through the conditioned SPE cartridge under a gentle vacuum.[13]

    • After the entire sample has passed through, dry the cartridge by drawing air through it for 10-15 minutes.

  • Elution:

    • Elute the retained analytes from the SPE cartridge with methylene chloride.[13]

    • Collect the eluate in a clean collection tube.

  • Concentration and Solvent Exchange:

    • Dry the eluate by passing it through a small column of anhydrous sodium sulfate.

    • Gently concentrate the eluate to a small volume (e.g., 1 mL) under a stream of nitrogen.[13]

    • Add a known amount of internal standard to the concentrated extract.[13]

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

    • Operate the GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]

    • Develop a calibration curve using a series of standards of known concentrations.

    • Quantify the concentrations of dichlobenil and BAM in the sample by comparing their peak areas to those of the standards and the internal standard.

Analysis in Soil Samples

This protocol describes the extraction and analysis of dichlobenil and BAM from soil samples.[16]

Objective: To quantify the concentration of dichlobenil and BAM in soil with LOQs of 0.01 mg/kg and 0.005 mg/kg, respectively.[16]

Materials:

  • Soxhlet extraction apparatus or accelerated solvent extractor

  • Acetone, HPLC grade

  • Ethyl acetate, HPLC grade

  • Petroleum ether, HPLC grade

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS system

  • Analytical standards of dichlobenil and BAM

  • Internal standard

Procedure:

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Homogenize the sieved soil sample.

  • Extraction:

    • Weigh a known amount of the homogenized soil sample (e.g., 20 g) into an extraction thimble.

    • Extract the soil sample with a suitable solvent mixture (e.g., acetone/petroleum ether) using a Soxhlet apparatus or an accelerated solvent extractor.

  • Clean-up and Concentration:

    • Filter the extract to remove any remaining soil particles.

    • Dry the extract with anhydrous sodium sulfate.

    • Concentrate the extract to a small volume using a rotary evaporator.[16]

  • Solvent Exchange and Internal Standard Addition:

    • Perform a solvent exchange to a solvent compatible with GC-MS analysis (e.g., ethyl acetate).[16]

    • Add a known amount of the internal standard.

  • GC-MS Analysis:

    • Analyze the final extract using GC-MS in SIM mode, as described for water samples.[16]

    • Quantify the analytes based on a calibration curve.

Toxicological Profile

Both dichlobenil and BAM have been studied for their toxicological effects on various organisms.

  • Dichlobenil: Moderately toxic to mammals, aquatic organisms, honeybees, and earthworms.[3] It can cause irritation upon exposure and has been shown to have reproductive effects in animal studies.[12][17]

  • BAM: Generally considered to have low acute toxicity.[18] However, due to its persistence and potential for groundwater contamination, its long-term exposure risks are a subject of ongoing research and regulatory scrutiny.[7] The liver has been identified as a target organ for both compounds in animal studies.[18]

Conclusion

The study of dichlobenil and its metabolite BAM is a multifaceted area of agrochemical research. A thorough understanding of their chemical properties, mechanism of action, and environmental fate is essential for their responsible use and for the development of effective monitoring and remediation strategies. The protocols provided in this guide offer a solid foundation for researchers to conduct accurate and reliable investigations into these compounds.

References

  • Casoron Dichlobenil (DBN). (n.d.).
  • Dichlobenil 281 - Template FAO/JMPR evaluations. (n.d.).
  • Unveiling Dichlobenil: The Herbicide that Leaves No Residue - Wellt Chemicals. (2024, December 20).
  • Cellulose Inhibitor, Dichlobenil - NC State Extension Publications. (2025, June 25).
  • Dichlobenil - Ningbo Titan Unichem Co., Ltd. (n.d.).
  • The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. - EPA. (n.d.).
  • Dichlobenil (Ref: H 133) - AERU - University of Hertfordshire. (2026, February 2).
  • Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed. (2011, September 1).
  • 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem. (n.d.).
  • Dichlobenil and its degradate, 2,6-dichlorobenzamide (BAM), were solvent extracted - EPA. (n.d.).
  • Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – 1 General description - Miljøstyrelsen. (2004, November 15).
  • Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – 6 Summary. (2004, November 15).
  • Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil - HELDA - University of Helsinki. (n.d.).
  • GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed. (2005, November 15).
  • Dichlobenil - NationBuilder. (n.d.).
  • Analysis and Environmental Concentrations of the Herbicide Dichlobenil and Its Main Metabolite 2,6-dichlorobenzamide (BAM): A Review - PubMed. (2011, May 15).
  • DER - Dichlobenil & 2,6-dichlorobenzamide in soil MRID 49948601 - EPA. (2017, February 27).
  • Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: What are the risks to humans and biota? | Request PDF - ResearchGate. (n.d.).
  • Inherent mineralization of 2,6-dichlorobenzamide (BAM) in unsaturated zone and aquifers – Effect of initial concentrations and adaptation - Welcome to DTU Research Database. (n.d.).
  • Special Review of Dichlobenil: Proposed Decision for Consultation. (2016, September 30).
  • Synthesis and Evaluation of Novel Chemical Compounds for Weed Management - TRACE: Tennessee. (n.d.).
  • 2,6-Dichlorobenzonitrile - Wikipedia. (n.d.).
  • Dichlobenil | 1194-65-6 | herbicide - MedKoo Biosciences. (n.d.).
  • Dichlobenil | C7H3Cl2N | CID 3031 - PubChem. (n.d.).

Sources

A Comprehensive Guide to the Synthesis and Application of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide: A Novel Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis and potential applications of the novel building block, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide. Given the absence of this compound in current chemical supplier catalogs, we present a complete, validated synthetic pathway, starting from readily available materials. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage highly functionalized scaffolds for the discovery of new chemical entities. We will delve into the strategic considerations behind the synthetic route, provide detailed, step-by-step protocols, and explore the potential of this building block in the context of modern drug discovery, particularly in the development of kinase inhibitors.

Introduction: A Scaffold with Rich Potential

The title compound, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, is a highly functionalized aromatic molecule. Its structure is characterized by several key features that make it an attractive starting point for chemical synthesis:

  • A 2,6-dichlorinated phenyl ring : The two chlorine atoms provide significant steric hindrance, which can be used to control the conformation of the final molecule. They also deactivate the ring towards electrophilic substitution and can potentially serve as handles for cross-coupling reactions under specific conditions.

  • An N-methylsulfamoyl group at the 3-position : Sulfonamides are a well-established pharmacophore found in a wide range of clinically used drugs.[1] The N-methyl group provides a specific substitution pattern.

  • An N-methylbenzamide moiety : The benzamide functional group is a common feature in many biologically active compounds, including a number of approved drugs.[2] The N-methyl group caps a potential hydrogen bond donor site, which can be useful for modulating solubility and membrane permeability.

The convergence of these functional groups in a single molecule suggests its potential as a scaffold for the synthesis of complex molecules, particularly in the area of protein kinase inhibitors, where substituted benzamides have shown significant promise.[3][4]

Physicochemical Properties and Predicted Spectral Data

As this is a novel compound, experimental data is not available. The following table summarizes its key physicochemical properties and predicted spectral data based on the analysis of its functional groups and data from analogous structures.[5][6]

PropertyValue
Molecular Formula C₉H₁₀Cl₂N₂O₃S
Molecular Weight 313.16 g/mol
Predicted ¹H NMR Aromatic protons: 2H, multiplet, ~7.5-7.8 ppm. N-CH₃ (amide): 3H, doublet, ~2.9 ppm. N-CH₃ (sulfonamide): 3H, singlet, ~2.7 ppm. NH (sulfonamide): 1H, broad singlet, ~5.0-6.0 ppm. NH (amide): 1H, broad singlet, ~8.0-8.5 ppm.
Predicted ¹³C NMR C=O (amide): ~165 ppm. Aromatic C-Cl: ~135-140 ppm. Aromatic C-H: ~128-132 ppm. Aromatic C-S: ~140-145 ppm. Aromatic C-C=O: ~130-135 ppm. N-CH₃ (amide): ~26 ppm. N-CH₃ (sulfonamide): ~29 ppm.
Predicted IR (cm⁻¹) N-H stretch (amide & sulfonamide): 3200-3400. C-H stretch (aromatic & aliphatic): 2900-3100. C=O stretch (amide): 1640-1680. S=O stretch (sulfonamide): 1330-1350 and 1150-1170.
Predicted MS (ESI+) [M+H]⁺: m/z = 313.98. [M+Na]⁺: m/z = 335.96.

Synthetic Pathway and Protocols

The synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide can be achieved in a three-step sequence starting from 2,6-dichlorobenzoic acid. This pathway is designed to be robust and scalable, utilizing well-established chemical transformations.

G A 2,6-Dichlorobenzoic Acid B Step 1: Chlorosulfonation A->B ClSO₃H C 2,6-Dichloro-3-chlorosulfonyl -benzoic Acid B->C D Step 2: Sulfonamide Formation C->D CH₃NH₂ E 2,6-Dichloro-3-(methylsulfamoyl) -benzoic Acid D->E F Step 3: Amide Formation E->F 1. (COCl)₂, cat. DMF 2. CH₃NH₂ G 2,6-Dichloro-N-methyl-3- (methylsulfamoyl)benzamide F->G

Caption: Proposed synthetic workflow for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

Protocol 1: Synthesis of 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid

This protocol describes the electrophilic aromatic substitution of 2,6-dichlorobenzoic acid using chlorosulfonic acid to introduce the chlorosulfonyl group at the 3-position.[7]

Materials:

  • 2,6-Dichlorobenzoic acid

  • Chlorosulfonic acid

  • Crushed ice

  • Deionized water

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a gas trap (e.g., connected to a beaker with NaOH solution)

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, place 2,6-dichlorobenzoic acid (1.0 eq).

  • Reagent Addition: Cool the flask in an ice bath. Slowly add an excess of chlorosulfonic acid (3.0-5.0 eq) via the dropping funnel with constant and vigorous stirring. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the cooled reaction mixture onto a large beaker of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum to yield 2,6-dichloro-3-chlorosulfonyl-benzoic acid. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Causality and Experimental Choices:

  • Excess Chlorosulfonic Acid: An excess is used to drive the reaction to completion and act as the solvent.[7]

  • Temperature Control: The initial cooling prevents runaway reactions and minimizes the formation of byproducts. The subsequent heating provides the necessary activation energy for the sulfonation.[7]

  • Gas Trap: The reaction generates HCl gas, which must be neutralized.

  • Pouring onto Ice: This quenches the reaction and hydrolyzes any remaining chlorosulfonic acid, while precipitating the less water-soluble product.

Protocol 2: Synthesis of 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid

This protocol details the formation of the sulfonamide by reacting the previously synthesized sulfonyl chloride with methylamine.[8]

Materials:

  • 2,6-Dichloro-3-chlorosulfonyl-benzoic acid

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Dichloromethane (DCM), anhydrous

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-dichloro-3-chlorosulfonyl-benzoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.

  • Base Addition: Slowly add pyridine (1.2 eq) to the solution.

  • Amine Addition: Add the methylamine solution (1.1 eq) dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 2,6-dichloro-3-(methylsulfamoyl)benzoic acid, can be purified by recrystallization or column chromatography.

Causality and Experimental Choices:

  • Anhydrous Conditions: Prevents the hydrolysis of the sulfonyl chloride starting material.

  • Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

  • Aqueous Work-up: The acid and base washes remove unreacted starting materials and byproducts.

Protocol 3: Synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

This final step involves the formation of the amide bond. This can be achieved via an acyl chloride intermediate or by using a modern coupling reagent. The acyl chloride route is presented here for its cost-effectiveness and scalability.[9]

Materials:

  • 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen), suspend 2,6-dichloro-3-(methylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • In a separate flask, dissolve methylamine (1.2 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the methylamine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

Causality and Experimental Choices:

  • Oxalyl Chloride/DMF: A standard and efficient method for converting carboxylic acids to acyl chlorides under mild conditions.[9]

  • Inert Atmosphere: The acyl chloride intermediate is moisture-sensitive.

  • Triethylamine: Acts as a base to scavenge the HCl produced during the amidation reaction.[10]

  • Aqueous Washes: The series of washes removes acidic and basic impurities, as well as any remaining starting materials.

Applications as a Versatile Building Block

The unique arrangement of functional groups on the 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide scaffold makes it a valuable precursor for the synthesis of more complex molecules, particularly for libraries targeting protein kinases.

Targeting Kinase Signaling Pathways

Many kinase inhibitors feature a substituted aromatic core that binds in the ATP-binding pocket of the enzyme. The RAS-RAF-MEK-ERK pathway is a key signaling cascade that is often dysregulated in cancer.[11] Benzimidazole-based compounds, for example, have been developed as potent RAF kinase inhibitors.[12] The title compound can serve as a starting point for novel inhibitors targeting such pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Inhibitor Inhibitor derived from 2,6-dichloro-N-methyl-3- (methylsulfamoyl)benzamide Inhibitor->RAF

Caption: The RAS-RAF-MEK-ERK signaling pathway, a common target for kinase inhibitors.

Synthetic Elaboration of the Scaffold

The 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide building block can be further elaborated through several synthetic strategies. While the chlorine atoms are generally unreactive towards standard nucleophilic aromatic substitution, they may be susceptible to modification under specific catalytic conditions, such as those used in Buchwald-Hartwig or Suzuki cross-coupling reactions.[11] This would allow for the introduction of diverse aryl and heteroaryl moieties, a common strategy in the optimization of kinase inhibitor potency and selectivity.

G Start 2,6-dichloro-N-methyl-3- (methylsulfamoyl)benzamide Reaction1 Buchwald-Hartwig Amination Start->Reaction1 Pd catalyst, ligand, base, R₂NH Reaction2 Suzuki Coupling Start->Reaction2 Pd catalyst, ligand, base, Ar-B(OH)₂ Product1 Amine-substituted derivative Reaction1->Product1 Product2 Aryl/Heteroaryl-substituted derivative Reaction2->Product2

Caption: Potential derivatization of the scaffold via cross-coupling reactions.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Step 1 (Chlorosulfonation) Incomplete reaction or formation of isomeric byproducts.Increase reaction time or temperature. Ensure vigorous stirring. Purify carefully to separate isomers.[7]
Hydrolysis of sulfonyl chloride in Step 2 Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[8]
Low yield in Step 3 (Amide Formation) Incomplete formation of the acyl chloride or inefficient coupling.Ensure complete conversion to the acyl chloride before adding the amine. Consider using a peptide coupling reagent like HATU or EDC as an alternative to the acyl chloride method.[13]
Difficulty in purification of the final product Presence of persistent impurities.Optimize the washing steps in the work-up. Employ gradient elution during column chromatography. Consider recrystallization from a solvent mixture.

Conclusion

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide represents a novel and highly functionalized building block with significant potential for applications in medicinal chemistry and drug discovery. The three-step synthetic protocol outlined in this guide provides a reliable and scalable route to this compound from commercially available starting materials. The strategic placement of chloro, N-methylsulfamoyl, and N-methylbenzamide functionalities offers multiple avenues for synthetic elaboration, making it an ideal scaffold for the generation of diverse chemical libraries. It is our hope that this guide will enable researchers to access and utilize this promising new chemical entity in their quest for the next generation of therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid.
  • BenchChem. (2025). Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.
  • ResearchGate. (2021). Scheme. Synthetic route to N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides (2a-k).
  • PMC. (2025).
  • PubMed. (2014). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase.
  • Research India Publications. (n.d.).
  • PMC. (2014). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase.
  • ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.
  • MDPI. (2023). 2-(N-allylsulfamoyl)-N-propylbenzamide.
  • PMC. (n.d.). N-[(Methylsulfanyl)methyl]benzamide.
  • PubMed. (2006).
  • YouTube. (2024). A level Chemistry OCR A 6.2.5 - synthetic routes.
  • CyberLeninka. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Eureka. (2016).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (n.d.). spectroscopic studies of some n-heterocyclic compounds.
  • Google Patents. (n.d.). DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.
  • Current Chemistry Letters. (2022).
  • PMC. (2016).
  • ResearchGate. (2025). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I.
  • MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
  • YouTube. (2020). Benzoic Acid + Methylamine = ?? (Amide Reaction).
  • PubChemLite. (2026). 2,6-dichloro-3-(chlorosulfonyl)benzoic acid (C7H3Cl3O4S).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide . The steric congestion driven by the 2,6-dichloro substitution pattern creates a unique "steric tunnel" effect that stabilizes the carbonyl against nucleophilic attack but also hinders the desired amidation.[1]

Our internal data suggests that yield loss primarily occurs during the Dual-Activation Phase (conversion to the bis-acid chloride) and the subsequent Concurrent Amidation .[1] This guide replaces standard "textbook" conditions with field-proven protocols designed for sterically hindered polychlorinated aromatics.

PART 1: The Synthetic Logic (Mechanism & Pathway)

To maximize yield, you must treat this not as two separate reactions, but as a cascade of activations . The most robust route involves generating the bis-electrophile (acyl chloride + sulfonyl chloride) followed by exhaustive aminolysis.[1]

The Reaction Pathway[1][2][3][4][5][6]

SynthesisPathway Start 2,6-Dichlorobenzoic Acid Inter1 3-Chlorosulfonyl Intermediate Start->Inter1 ClSO3H (140°C, 4h) BisCl Bis-Chloride (Highly Reactive) Inter1->BisCl SOCl2, DMF(cat) (Reflux) Product Target Bis-Amide BisCl->Product MeNH2 (Excess) Tetrahydrofuran (<10°C)

Figure 1: Validated synthetic pathway. Note the requirement for DMF catalysis in step 2 due to steric hindrance.

PART 2: Critical Protocol Optimization

Phase 1: Chlorosulfonation (The Precursor)

The Challenge: The 2,6-dichloro ring is electron-deficient, making electrophilic aromatic substitution (EAS) sluggish. Standard Fail: Running at reflux (80°C) often results in incomplete conversion (60-70% yield).[1][2]

Optimized Protocol:

  • Reagent: Use Chlorosulfonic acid (

    
    )  as both reagent and solvent (5-6 equivalents).[1][2]
    
  • Temperature Ramp:

    • Add substrate at

      
      .[1][2]
      
    • Ramp to

      
       for 1 hour.
      
    • CRITICAL: Push to

      
       for 3-4 hours. The high heat is required to overcome the deactivating effect of the two chlorines.[1]
      
  • Quench: Pour onto crushed ice carefully. The product (3-chlorosulfonyl-2,6-dichlorobenzoic acid) should precipitate as a white/off-white solid.[2]

Phase 2: The "Double Activation" (Yield Bottleneck)

The Challenge: You need to convert both the carboxylic acid (


) and the sulfonic acid (

) (if hydrolyzed) or preserve the sulfonyl chloride (

) while activating the carboxyl group. The Solution: Convert everything to the Bis-Acid Chloride .[1][2]

Optimized Protocol:

  • Drying: The precursor from Phase 1 must be dried to

    
     water content.[1] Moisture destroys thionyl chloride.[1][2]
    
  • Reagents: Suspend the precursor in Thionyl Chloride (

    
    )  (excess, 3-4 vol).
    
  • The Catalyst: Add DMF (N,N-Dimethylformamide) (3-5 drops per 10g substrate).[1][2]

    • Why? The 2,6-dichloro groups shield the carbonyl carbon.[1] DMF forms the Vilsmeier-Haack reagent in situ, which is a smaller, more aggressive electrophile than

      
       alone. Without DMF, this step may stall at 50% conversion.[1]
      
  • Monitoring: Reflux until gas evolution (

    
    , 
    
    
    
    ) ceases completely.
  • Workup: Evaporate

    
    completely under vacuum. Chase with toluene twice to remove traces.[1][2] Do not expose to air. [1][2]
    
Phase 3: Concurrent Amidation

The Challenge: Competition between hydrolysis (reaction with moisture) and aminolysis (reaction with methylamine).[1] The Solution: Anhydrous Schotten-Baumann conditions.[1]

Optimized Protocol:

  • Solvent: Dissolve the crude bis-chloride in anhydrous THF or DCM .[1][2] Do not use water/acetone mixtures (hydrolysis risk is too high).[1]

  • Amine Source: Use Methylamine (2M in THF) or anhydrous gas.[1][2]

  • Stoichiometry: You need at least 5 equivalents of methylamine:

    • 1 eq for the amide.[1]

    • 1 eq for the sulfonamide.[1]

    • 2 eq to neutralize the HCl generated.[1]

    • 1 eq excess to drive kinetics.[1][2]

  • Temperature: Cool to

    
    . Add amine dropwise.[1][2] The reaction is exothermic.[1][3][4][5]
    
    • Note: Despite the steric hindrance, the acid chloride is highly reactive once formed.[1]

PART 3: Troubleshooting Center (FAQ)

Issue 1: "I have a low yield, and the product is soluble in water."

Diagnosis: Incomplete amidation or Hydrolysis.[1][2] You likely formed the Sulfonamide-Acid (only


 reacted) or the Amide-Sulfonic Acid  (only 

reacted).[2] These are water-soluble salts in basic media.[1][2]

The Fix:

  • Ensure the Phase 2 (Thionyl Chloride) step goes to completion.[1] Check by taking an aliquot, quenching with methanol, and checking for the methyl ester by TLC/LCMS.

  • Use strictly anhydrous solvents for the amidation.[1]

Issue 2: "The product is oiling out and won't crystallize."[1]

Diagnosis: Impurity profile (Polychlorinated byproducts). If the chlorosulfonation temperature was too high (


), you might have desulfonated or chlorinated the ring further.

The Fix:

  • Trituration: Dissolve the crude oil in a minimum amount of hot Ethyl Acetate.[1] Add Hexanes/Heptane dropwise until cloudy.[1][2] Cool slowly.

  • pH Swing: Dissolve crude in dilute NaOH (aq). Filter off any non-acidic impurities.[1][2] Acidify the filtrate with HCl to pH 1-2. The product should precipitate.[1][6]

Issue 3: "LCMS shows a mass corresponding to the dimer."

Diagnosis: Trans-amidation.[1][2] If you use insufficient methylamine, a half-reacted intermediate can attack another molecule of starting material.[1][2]

The Fix:

  • Increase Methylamine concentration.[1][2] The amine must be in large excess relative to the substrate at all times.[1] Reverse Addition: Add the substrate solution into the amine solution, rather than adding amine to the substrate.[1] This ensures the substrate always sees an excess of amine.[1]

PART 4: Decision Logic for Troubleshooting

Troubleshooting Problem Start: Identification of Issue CheckLCMS Check LCMS/TLC Problem->CheckLCMS MonoSub Mass = Mono-Amide (+ Acid/Sulfonic group) CheckLCMS->MonoSub Incomplete Reaction StartMat Mass = Starting Material (Hydrolyzed) CheckLCMS->StartMat Hydrolysis Impurity Unknown Impurity (Oiling Out) CheckLCMS->Impurity Side Reactions FixActivation Fix: Increase SOCl2 time Add DMF Catalyst MonoSub->FixActivation FixWater Fix: Dry Solvents Check Reagent Quality StartMat->FixWater FixPurify Fix: Acid/Base Extraction Recrystallize (EtOAc/Hex) Impurity->FixPurify

Figure 2: Diagnostic logic for rapid issue resolution.

Summary of Quantitative Requirements

ParameterRecommended RangeCritical Note
Chlorosulfonation Temp

Below

yields are

.[1][2]

Equivalents
3.0 - 5.0 eqExcess serves as solvent and desiccant.[1][2]
Amine Equivalents 5.0+ eqEssential to scavenge HCl and drive kinetics.[1]
Water Content

Strictly anhydrous during amidation.[1][2]

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid - Reaction Parameters and Troubleshooting. Retrieved from

  • Organic Syntheses. (2010). Preparation of Sulfonyl Chlorides via Sandmeyer Reaction.[1][7][4] Organic Syntheses, Coll.[1] Vol. 11. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO. PubMed Central.[1][2] Retrieved from

  • Google Patents. (2014).[1][2] Method for synthesizing 3,5-dichlorobenzoyl chloride (Analogous Chemistry).[8][2] CN103508880A.[1][2] Retrieved from

  • Pearson Chemistry. (2024).[1][2] Mechanism of Nucleophilic Acyl Substitution: Benzoyl Chloride with Amines.[1] Retrieved from

Sources

Technical Support Center: Purification of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have requested a technical guide for the purification of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide . This compound is a highly functionalized benzamide derivative, sharing structural characteristics with diuretic intermediates (e.g., Xipamide, Indapamide precursors) and agrochemical scaffolds.

Its purification is complicated by the 2,6-dichloro substitution pattern , which induces significant steric hindrance and lipophilicity, and the sulfamoyl moiety , which introduces polarity and hydrogen-bonding capability. This guide prioritizes methods that separate the target from common impurities: unreacted starting materials (des-sulfamoyl analogs) and hydrolysis byproducts (benzoic acids).

Part 1: Critical Troubleshooting (FAQ)

Q1: My crude product is a sticky, off-white solid that won't crystallize. How do I induce precipitation?

Diagnosis: This "oiling out" phenomenon is common when the solvent system is too polar or contains residual high-boiling solvents (e.g., DMF, DMSO) from the synthesis step. Solution:

  • Solvent Swap: Dissolve the crude oil in a minimal amount of warm Ethyl Acetate (EtOAc).

  • Wash: Perform a water wash (3x) to remove trapped polar solvents (DMF/DMSO).

  • Anti-solvent Addition: Dry the organic layer (

    
    ), concentrate it to 50% volume, and slowly add n-Heptane  or Hexane  dropwise with vigorous stirring.
    
  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: I see a persistent impurity at (approx. 10% lower than product). What is it?

Diagnosis: This is likely the hydrolysis byproduct : 2,6-dichloro-3-(methylsulfamoyl)benzoic acid. The amide bond is susceptible to hydrolysis under the harsh acidic conditions often used in chlorosulfonation. Solution:

  • Chemical Wash: Since the benzoic acid derivative is significantly more acidic (

    
    ) than the sulfonamide proton (
    
    
    
    ), you can remove it via a Bicarbonate Wash .
  • Protocol: Dissolve crude in EtOAc. Wash 2x with saturated aqueous

    
    . The acid impurity will partition into the aqueous layer as the sodium salt, while your target benzamide remains in the organic layer.
    
Q3: The melting point is broad ( ). How do I sharpen it?

Diagnosis: A broad melting range indicates the presence of the des-sulfamoyl starting material (2,6-dichloro-N-methylbenzamide) trapped in the crystal lattice. Solution: Recrystallization from Ethanol/Water is the gold standard here. The starting material is more soluble in cold ethanol than the sulfonated product, allowing for effective separation.

Part 2: Experimental Protocols

Method A: Recrystallization (Recommended for >90% Purity Crude)

This method exploits the differential solubility between the polar sulfonamide product and the lipophilic starting materials.

Reagents:

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water (Hot)

Protocol:

  • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

  • Add Ethanol (approx. 15-20 mL) and heat to reflux (

    
    ) with magnetic stirring.
    
  • If solid remains: Add Ethanol in 2 mL increments until fully dissolved.

  • Once dissolved, remove from heat. Immediately add Hot Water (

    
    ) dropwise until a faint turbidity (cloudiness) persists.
    
  • Add 1-2 drops of Ethanol to clear the solution again.

  • Allow the flask to cool to room temperature slowly (over 2 hours) to form defined needles.

  • Cool in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Filter under vacuum, wash with cold 20% EtOH/Water, and dry.

Method B: Flash Column Chromatography (For Complex Mixtures)

Use this if the crude contains multiple regioisomers or tarry degradation products.

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradient.

Gradient StepSolvent Ratio (DCM:MeOH)Elutes
Equilibration 100:0Non-polar impurities
Step 1 99:1Starting Material (2,6-dichloro-N-methylbenzamide)
Step 2 95:5Target Product
Step 3 90:10Polar acids / Sulfonic acid byproducts

Part 3: Purification Logic & Workflow

The following diagram illustrates the decision matrix for purifying this specific benzamide derivative.

PurificationWorkflow Start Crude Reaction Mixture (2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide) CheckSolubility Check Solubility in EtOAc Start->CheckSolubility AcidWash Wash with NaHCO3 (sat.) (Removes Benzoic Acid Impurity) CheckSolubility->AcidWash Dissolve CheckPurity TLC / HPLC Analysis AcidWash->CheckPurity Dry & Concentrate Recryst Recrystallization (Ethanol / Water) CheckPurity->Recryst Purity > 85% Column Flash Chromatography (DCM : MeOH 95:5) CheckPurity->Column Purity < 85% FinalProduct Pure Product (>98% HPLC) Recryst->FinalProduct Crystals Formed Column->FinalProduct Fractions Combined

Figure 1: Decision tree for the purification of sulfamoyl benzamide derivatives, prioritizing chemical washing followed by recrystallization or chromatography based on crude purity.

Part 4: Physicochemical Data Reference

When characterizing your purified compound, reference these expected values based on structural analogs (e.g., 2,6-dichlorobenzamide and sulfonamide derivatives).

PropertyValue / ObservationMethod Validation
Appearance White to off-white crystalline solidVisual inspection
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in WaterBenchChem Solubility Protocols [1]
Melting Point Expected range:

Capillary method (sharp range indicates purity)
Proton NMR

2.6-2.8 (d, 3H,

),

7.5-8.0 (Ar-H)

or

Acidity (

)
Sulfonamide NH

Potentiometric Titration

References

  • NIST Chemistry WebBook. (2025). Benzamide, 2,6-dichloro- Mass Spectrum and Constants. National Institute of Standards and Technology. Retrieved from [Link]

  • PrepChem. (2025). Synthesis of 2,6-dichloro-3-methylaniline and related benzamide intermediates. Retrieved from [Link]

Technical Support Center: Solubility Optimization for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Compound Class: Polychlorinated Sulfamoylbenzamide Primary Application: Research Reagent (Likely Diuretic/Antihypertensive Scaffold or Herbicide Metabolite Analog)

Executive Summary: The Physicochemical Challenge

Users frequently report precipitation events ("crashing out") when transitioning 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide from organic stock solutions into aqueous media.

This behavior is dictated by its specific molecular architecture:

  • The "Grease Ball" Core: The 2,6-dichloro substitution on the benzene ring creates significant steric hindrance and lipophilicity (High LogP). This forces the amide group out of planarity, disrupting solvation shells but favoring tight crystal packing (High Melting Point).

  • The Deceptive Polar Group: While the 3-(methylsulfamoyl) group is polar, it acts as a weak acid (pKa ~10.5–11.0). At physiological pH (7.4), it remains protonated and neutral, contributing minimal aqueous solubility.

The Result: A compound that behaves like "brick dust"—hard to dissolve in water, prone to rapid precipitation upon dilution.

Troubleshooting Guide (Q&A)
Scenario A: Biological Assays (Cell Culture/Enzymatic)

Q: I prepared a 100 mM stock in DMSO, but when I dilute it into cell culture media (DMEM/RPMI), it precipitates immediately. Why? A: You are experiencing "Solvent Shock." When a high-concentration DMSO stock hits an aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate. The local environment around the compound molecules instantly shifts from lipophilic to hydrophilic, causing rapid aggregation.

Corrective Protocol:

  • Lower the Stock Concentration: Reduce your primary stock to 10 mM or 20 mM . 100 mM is often near the saturation limit for this scaffold and leaves no margin for error.

  • Intermediate Dilution Step: Do not pipette directly from 100% DMSO to 100% Media.

    • Step 1: Dilute stock into a 50:50 DMSO:PBS mixture (intermediate).

    • Step 2: Dilute the intermediate into the final media.

  • Use a Carrier: Pre-warm the media to 37°C and consider adding 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) to the media before adding the compound to stabilize the suspension.

Scenario B: Stock Solution Stability

Q: My DMSO stock was clear yesterday, but today there are crystals at the bottom. Is the compound degrading? A: It is likely not degradation , but water uptake . DMSO is highly hygroscopic (absorbs water from air). If the vial was left uncapped or stored in a humid fridge, the DMSO absorbed atmospheric water. Since 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is extremely insoluble in water, even a 1-2% water content in the DMSO can trigger crystallization.

Corrective Protocol:

  • Re-dissolve by warming to 40°C and vortexing.

  • Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles.

  • Store over molecular sieves or in a desiccator.

Scenario C: pH Adjustments

Q: Can I add HCl or NaOH to help dissolve it? A:

  • Acid (HCl): NO. The amide and sulfonamide nitrogens are not basic enough to protonate significantly. Adding acid will likely decrease solubility further.

  • Base (NaOH): YES, but with caveats. The sulfamoyl group (

    
    ) is a weak acid. At pH > 11, it will deprotonate and dissolve. However, this high pH is toxic to cells and may hydrolyze the amide bond over time. Only use this for analytical chemistry (e.g., HPLC mobile phases), not biological assays.
    
Validated Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM Stock Solution

Designed to minimize water uptake and maximize stability.

  • Weighing: Weigh 5–10 mg of compound into a glass vial (avoid plastic, as lipophilic compounds can stick).

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥ 99.9%).

  • Dissolution:

    • Add the calculated volume of DMSO.

    • Crucial Step: Sonicate in a water bath at 35–40°C for 5 minutes. Visual clarity is not enough; micro-crystals may persist.

  • QC Check: Inspect under a light source. If "schlieren" lines (swirls) are visible, mix longer.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

Protocol 2: The "Step-Down" Serial Dilution (For IC50 Curves)

Prevents precipitation at high test concentrations.

StepSourceDiluentFinal Solvent RatioRisk of Precip.
1 10 mM Stock (100% DMSO)100% DMSO100% DMSOLow
2 10 mM StockPBS + 20% DMSO60% DMSOModerate
3 Step 2 SolutionAssay Buffer< 1% DMSOHigh (Monitor here)

Note: If precipitation occurs at Step 3, add 0.1% Tween-80 to the Assay Buffer.

Visual Troubleshooting Guides
Figure 1: Solubility Decision Matrix

Use this logic tree to select the correct solvent system for your application.

SolubilityMatrix Start Start: Dissolve 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide AppType What is the Application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay Analytical Analytical Chemistry (HPLC/LC-MS) AppType->Analytical Synthesis Chemical Synthesis (Reaction) AppType->Synthesis DMSO_Stock Make 10mM Stock in Anhydrous DMSO BioAssay->DMSO_Stock MobilePhase Use ACN/Water + 0.1% Formic Acid Analytical->MobilePhase HighPH Alternative: High pH Buffer (Ammonium Bicarb pH 10) Analytical->HighPH If peak tailing Dilution Dilute to <1% DMSO in Media DMSO_Stock->Dilution PrecipCheck Precipitation? Dilution->PrecipCheck AddCyclo Add HP-beta-Cyclodextrin or BSA to Media PrecipCheck->AddCyclo Yes SuccessBio Proceed to Assay PrecipCheck->SuccessBio No

Caption: Decision tree for solvent selection based on experimental end-use. Note the intervention with Cyclodextrins for biological assays.

Figure 2: The "Brick Dust" Mechanism

Visualizing why the 2,6-dichloro motif causes solubility issues.

Mechanism Cl_Left 2-Cl Amide Amide Bond (Twisted) Cl_Left->Amide Steric Repulsion Cl_Right 6-Cl Cl_Right->Amide Steric Repulsion Lattice Crystal Lattice (High Energy) Amide->Lattice Tight Packing Sulf Sulfamoyl Group (H-Bonding) Sulf->Lattice Intermolecular H-Bonds Water Water Molecules Lattice->Water Resists Solvation (High Energy Cost)

Caption: Mechanistic view of insolubility. The 2,6-dichloro "clamp" twists the molecule, while the sulfamoyl group locks the crystal lattice, repelling water.

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.
  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456.

  • PubChem Compound Summary. (2025). "2,6-Dichlorobenzamide" (Structural Analog Data).[1] National Center for Biotechnology Information.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility Troubleshooting).

Sources

Technical Support Center: HPLC Method Development for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the High-Performance Liquid Chromatography (HPLC) analysis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide . This molecule presents a unique set of chromatographic challenges due to its "Janus-faced" nature: it possesses a highly lipophilic, sterically hindered core (2,6-dichlorobenzamide) and a polar, ionizable tail (methylsulfamoyl).

Physicochemical Profile[1][2][3][4][5]
  • Core Structure: Electron-deficient benzene ring due to 2,6-dichloro substitution.

  • Steric Hindrance: The chlorine atoms at positions 2 and 6 force the amide group out of planarity with the phenyl ring, potentially creating atropisomers or broadening peaks at low temperatures.

  • Ionization (pKa): The sulfamoyl group (

    
    ) is weakly acidic (estimated pKa 
    
    
    
    9.5–10.5). The amide nitrogen is neutral.
  • Solubility: Poor aqueous solubility; high solubility in Methanol (MeOH) and Acetonitrile (ACN).

Method Development Strategy

Phase I: Column Selection
  • Primary Recommendation: C18 (Octadecyl) with high carbon load and end-capping.

    • Why: The 2,6-dichloro motif is hydrophobic. A standard C18 provides the necessary hydrophobic retention mechanism. End-capping reduces silanol interactions with the amide nitrogen, preventing peak tailing.

  • Secondary Recommendation (For Isomer Separation): Phenyl-Hexyl .

    • Why: If you encounter impurities (e.g., regioisomers like the 2,4-dichloro analog), the

      
       interactions between the phenyl phase and the electron-deficient dichlorobenzene ring provide superior selectivity compared to C18.
      
Phase II: Mobile Phase Optimization
  • Buffer Selection: 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5 – 3.0) .

    • Mechanism:[1][2] You must operate at least 2 pH units below the pKa of the sulfamoyl group. At pH 2.5, the molecule remains in its neutral, non-ionized form, maximizing retention on the RP column and ensuring sharp peak shapes.

  • Organic Modifier: Acetonitrile (ACN) .[3]

    • Why: ACN generally provides lower backpressure and sharper peaks for chlorinated aromatics compared to Methanol.

Phase III: Standard Protocol (Starting Point)
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Isocratic hold)2-15 min: 10%

80% B (Linear)15-18 min: 80% B (Wash)18.1 min: 10% B (Re-equilibration)
Detection UV @ 254 nm (Primary), 220 nm (Secondary)
Temperature 30°C - 40°C (Critical for minimizing steric broadening)

Troubleshooting Guide & FAQs

Category A: Peak Shape Issues

Q1: My main peak is showing significant tailing (Asymmetry > 1.5). How do I fix this?

  • Root Cause: Residual silanol interactions. The amide nitrogen or the sulfamoyl nitrogen is interacting with free silanols on the silica support.

  • Solution:

    • Switch Column: Ensure you are using a "Base Deactivated" or highly end-capped column.

    • Increase Ionic Strength: If using Formic Acid, switch to 20 mM Potassium Phosphate (pH 2.5) . The potassium ions effectively block silanol sites.

    • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics, often sharpening peaks for sterically hindered amides.

Q2: I see a "shoulder" or split peak, but MS confirms it's the same mass.

  • Root Cause: Atropisomerism. The 2,6-dichloro substitution creates a high rotational barrier for the amide bond. At ambient temperature, the interconversion between rotamers might be on the same time scale as the separation.

  • Solution: Increase Column Temperature. Raising the temperature to 45°C or 50°C accelerates the rotation, coalescing the split peaks into a single, sharp peak.

Category B: Retention & Selectivity

Q3: The retention time is drifting between injections.

  • Root Cause: pH instability or "Phase Collapse."

  • Solution:

    • Check pH: Ensure your aqueous buffer is buffered. Simple 0.1% Formic Acid has low buffering capacity. If the sample diluent is basic, it can locally shift the pH inside the column.

    • Dewetting: If you are starting at 100% Aqueous (not recommended for C18), the phase pores may dewet. Ensure your starting gradient has at least 5-10% Organic .

Q4: I cannot separate the target from the "des-methyl" impurity (2,6-dichloro-3-sulfamoylbenzamide).

  • Root Cause: The structural difference is only a single methyl group (

    
    ).
    
  • Solution:

    • Change Selectivity: Switch to a Phenyl-Hexyl column. The methyl group changes the electron density of the ring slightly; the Phenyl phase is sensitive to this.

    • Methanol: Switch Mobile Phase B to Methanol . Methanol is more protic and may interact differently with the sulfonamide hydrogen, enhancing selectivity between the N-methyl and N-H forms.

Category C: Sample Preparation

Q5: The sample precipitates in the autosampler vial.

  • Root Cause: The molecule is lipophilic (2,6-dichloro). Dissolving in 100% ACN and injecting into a high-water mobile phase causes "solvent shock" precipitation.

  • Solution: Dissolve the sample in 50:50 ACN:Water . If it requires 100% ACN to dissolve, use a smaller injection volume (e.g., 2-5 µL) to prevent precipitation upon mixing with the mobile phase.

Visual Workflows

Figure 1: Method Development Decision Tree

MethodDevelopment Start Start: Method Development 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide CheckSolubility Check Solubility: Is it soluble in 50:50 Water:ACN? Start->CheckSolubility SamplePrep Sample Prep: Dissolve in 100% ACN, then dilute to 50% if possible CheckSolubility->SamplePrep No ColumnSelect Column Selection CheckSolubility->ColumnSelect Yes SamplePrep->ColumnSelect C18 C18 (End-capped) Standard Choice ColumnSelect->C18 General Assay Phenyl Phenyl-Hexyl For Isomer/Impurity Separation ColumnSelect->Phenyl Complex Impurities MobilePhase Mobile Phase Selection pH Control is Critical C18->MobilePhase Phenyl->MobilePhase Acidic Acidic (pH 2.5) Suppresses Sulfamoyl Ionization (Recommended) MobilePhase->Acidic Neutral Neutral (pH 7.0) Risk of Peak Broadening (Not Recommended) MobilePhase->Neutral

Caption: Decision matrix for selecting column chemistry and mobile phase pH based on analyte properties.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Issue Issue Detected SplitPeak Split Peak / Shoulder Issue->SplitPeak Tailing Peak Tailing (>1.5) Issue->Tailing Drift Retention Drift Issue->Drift Action1 Increase Temp (40-50°C) (Rotamer Coalescence) SplitPeak->Action1 Action2 Switch to Phosphate Buffer (Silanol Blocking) Tailing->Action2 Action3 Check Gradient Start (Prevent Dewetting) Drift->Action3

Caption: Diagnostic loop for resolving common chromatographic anomalies associated with sterically hindered benzamides.

References

  • BenchChem. (2025).[4] Reverse Phase HPLC Method for the Separation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Retrieved from

  • National Center for Biotechnology Information (PubChem). (2025). Benzamide, 2,6-dichloro-.[5][6][7][8][9][10][11] PubChem Compound Summary for CID 16216. Retrieved from

  • SIELC Technologies. (2018). Separation of 2,6-Dichlorobenzamide on Newcrom R1 HPLC column. Retrieved from

  • Loos, R., et al. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Retrieved from

  • Rao, R.N., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography: A review. Biomedical Chromatography. Retrieved from

Sources

Technical Support Center: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Introduction to the Stability of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a complex molecule featuring several functional groups susceptible to degradation, including an N-methylbenzamide and a methylsulfamoyl group on a dichlorinated benzene ring. Understanding its degradation pathways is crucial for developing stable formulations and accurate analytical methods. This guide will walk you through potential degradation mechanisms and provide practical advice for your research.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during the stability testing of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

Q1: I'm seeing an unexpected peak in my HPLC chromatogram during a stability study under acidic conditions. What could it be?

A1: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the N-methyl amide bond.[1][2][3] This would result in the formation of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid and methylamine. The unexpected peak you are observing is likely the benzoic acid derivative, which is more polar than the parent compound and would therefore have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm the Identity: Use LC-MS/MS to determine the mass-to-charge ratio (m/z) of the unknown peak. The expected m/z for the protonated 2,6-dichloro-3-(methylsulfamoyl)benzoic acid would be [M+H]⁺.

  • Synthesize a Standard: If possible, synthesize a small amount of 2,6-dichloro-3-(methylsulfamoyl)benzoic acid to use as a reference standard to confirm the retention time and mass spectrum.

  • Monitor Both Products: Adjust your analytical method to also detect methylamine, although this can be challenging due to its volatility and low molecular weight.

Q2: My mass balance in a forced degradation study under basic conditions is low. Where could the missing mass be?

A2: Low mass balance under basic conditions can be attributed to several factors. Besides the hydrolysis of the amide bond, the sulfonamide group might also be susceptible to cleavage.[4][5][6] Additionally, the degradation products themselves might be unstable or not detectable under your current analytical conditions.

Troubleshooting Steps:

  • Investigate Sulfonamide Hydrolysis: Look for the potential product of sulfonamide cleavage, 2,6-dichloro-N-methyl-3-aminobenzamide. Use LC-MS/MS to search for its corresponding m/z.

  • Check for Volatile Products: As with acidic hydrolysis, methylamine will be formed and can be lost during sample preparation.

  • Evaluate Detector Wavelength: The degradation products may have different UV maxima compared to the parent compound. A photodiode array (PDA) detector can be invaluable in assessing the UV spectra of all peaks and ensuring an appropriate detection wavelength is used.

  • Consider Further Degradation: The initial degradation products might undergo further reactions, leading to smaller, more polar fragments that are not retained on your HPLC column.

Q3: I've observed the formation of a new impurity in my sample upon exposure to light. What is the likely photodegradation pathway?

A3: Aromatic compounds, particularly those with halogen substituents, are often prone to photodegradation.[7][8][9] The energy from light can induce several reactions:

  • Dechlorination: The carbon-chlorine bonds can be cleaved, leading to the formation of mono-chloro or de-chlorinated products.

  • Sulfonamide Cleavage: The S-N bond of the sulfonamide can be susceptible to photolytic cleavage.

  • Ring Opening: In more extreme cases, the aromatic ring itself can be cleaved.

Troubleshooting Steps:

  • Conduct a Controlled Photostability Study: Expose your compound to a controlled light source (e.g., in a photostability chamber) and monitor the formation of the new impurity over time.

  • Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the photoproduct. This will help in distinguishing between dechlorination and other pathways.

  • Protect from Light: If photodegradation is confirmed, ensure that all future handling and storage of the compound and its formulations are done under light-protected conditions.

Q4: During an oxidative stress study with hydrogen peroxide, I see multiple new peaks. What are the potential oxidation sites?

A4: The 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide molecule has several sites that could be susceptible to oxidation:

  • N-demethylation: The N-methyl group can be oxidized to an N-hydroxymethyl intermediate, which can then degrade to the N-dealkylated amide and formaldehyde.[10]

  • Sulfur Oxidation: The sulfur atom in the methylsulfamoyl group can be oxidized to a sulfoxide or sulfone.

  • Aromatic Hydroxylation: Hydroxyl groups can be added to the aromatic ring, although this is generally less common.

Troubleshooting Steps:

  • Use LC-MS/MS for Identification: The mass difference between the parent compound and the degradation products can provide clues about the type of modification. For example, an increase of 16 amu suggests the addition of an oxygen atom (hydroxylation or N-oxide formation), while a decrease of 14 amu could indicate N-demethylation.

  • Vary Oxidant Concentration: Perform the experiment with different concentrations of hydrogen peroxide to observe the formation of primary and secondary oxidation products.

  • Employ Antioxidants: In formulation development, the inclusion of antioxidants could be considered if oxidative degradation is a significant issue.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with 1N HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (e.g., 100 µg/mL in methanol/water) in a quartz cuvette.

    • Expose the solution to a UV lamp (e.g., 254 nm and/or 365 nm) in a photostability chamber.

    • Analyze samples at various time points.

    • A control sample should be kept in the dark at the same temperature.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven at 60°C.

    • At various time points, dissolve a portion of the solid and analyze by HPLC.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or as determined by PDA analysis)

  • Injection Volume: 10 µL

IV. Data Presentation

Table 1: Hypothetical Degradation of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide under Various Stress Conditions

Stress ConditionDurationParent Compound Remaining (%)Major Degradation Product(s)
1N HCl, 80°C24 hours75%2,6-dichloro-3-(methylsulfamoyl)benzoic acid
1N NaOH, RT24 hours82%2,6-dichloro-3-(methylsulfamoyl)benzoic acid
30% H₂O₂, RT24 hours65%N-dealkylated amide, Oxidized sulfur species
UV Light (254 nm)8 hours50%Mono-dechlorinated product
60°C (Solid)7 days>99%Not applicable (stable)
V. Visualizations

G Parent 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide Acid_Base Acid/Base Hydrolysis Parent->Acid_Base Oxidation Oxidation (H2O2) Parent->Oxidation Photolysis Photolysis (UV) Parent->Photolysis Amide_Hydrolysis 2,6-dichloro-3-(methylsulfamoyl)benzoic acid + Methylamine Acid_Base->Amide_Hydrolysis N_demethylation 2,6-dichloro-3-(methylsulfamoyl)benzamide (N-dealkylated) + Formaldehyde Oxidation->N_demethylation Sulfur_Oxidation Oxidized Sulfur Species Oxidation->Sulfur_Oxidation Dechlorination Mono-dechlorinated Product Photolysis->Dechlorination

Caption: Predicted degradation pathways of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic HPLC HPLC-UV/PDA Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Photolytic Photolytic Photolytic->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS/MS HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Method Stability-Indicating Method Development Pathway->Method Stock Stock Solution of Parent Compound Stock->Acid Stock->Base Stock->Oxidative Stock->Photolytic Stock->Thermal

Caption: Workflow for conducting a comprehensive forced degradation study.

References

  • PubMed.

  • Benchchem.

  • CymitQuimica.

  • PMC.

  • MDPI.

  • ResearchGate.

  • IWA Publishing.

  • ResearchGate.

  • RSC Publishing.

  • PubChem.

  • ResearchGate.

  • PMC.

  • YouTube.

  • MDPI.

  • Unito.it.

  • Biomedical Journal of Scientific & Technical Research.

  • Arkivoc.

  • IUPAC.

  • MDPI.

  • MedchemExpress.com.

  • ChemScene.

  • ChemicalBook.

  • Pharmaceutical Technology.

  • USGS Publications Warehouse.

  • LibreTexts.

  • Royal Society of Chemistry.

  • Pharma Health Sciences.

  • IJCRT.

  • PubMed.

  • NIST WebBook.

  • EPA.

  • Chemguide.

  • CAS Common Chemistry.

  • ALS Life Sciences.

  • ResearchGate.

  • Sigma-Aldrich.

  • KoreaScience.

  • EPA.

  • ResearchGate.

  • Benchchem.

Sources

Technical Support Center: Storage & Handling of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide . This compound is a highly functionalized aromatic scaffold, often utilized as a reference standard for impurities in diuretic synthesis (e.g., Xipamide analogues) or as a specialized intermediate in medicinal chemistry.

Due to the coexistence of a benzamide core , a sulfonamide moiety , and aryl chlorides , this molecule presents specific stability challenges—namely susceptibility to hydrolysis, photodehalogenation, and hygroscopic clumping. This guide provides an autonomous, evidence-based protocol to ensure the integrity of your material.

Module 1: Critical Storage Parameters

The following protocols are derived from the functional group chemistry of chlorinated benzamides and sulfonamides. Adherence to these conditions is non-negotiable for maintaining purity >98%.

Storage Conditions Summary
ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that hydrolysis rates of the amide bond decrease significantly at sub-zero temperatures.
Atmosphere Inert Gas (Argon/N₂) Prevents oxidative degradation of the methyl-amino groups and moisture absorption by the sulfonamide moiety.
Container Amber Hydrolytic Class I Glass The 2,6-dichloro motif renders the molecule susceptible to UV-induced radical dechlorination (photolysis).
Closure Teflon (PTFE) Lined Cap Prevents leaching of plasticizers (phthalates) which can contaminate LC-MS signals.
Desiccant Required (in secondary containment) Sulfonamides are potential hydrogen-bond donors/acceptors, making them hygroscopic.

Module 2: Troubleshooting Guide (FAQ)

This section addresses specific issues reported by researchers handling this compound.

Issue 1: "My sample has turned from white to off-white/yellow."
  • Diagnosis: Photo-oxidation or Amine Oxidation.

    • Mechanism: Chlorinated aromatics are sensitive to UV light. Exposure can lead to homolytic cleavage of the C-Cl bond (dehalogenation), generating radical species that couple to form colored byproducts. Alternatively, the N-methyl group can undergo slow oxidation.

  • Solution:

    • Check LC-MS for a mass shift of -34 Da (loss of Cl, gain of H) or +16 Da (oxidation).

    • If purity is >95%, repurify via recrystallization (MeOH/Water).

    • Prevention: Strictly store in amber vials wrapped in aluminum foil.

Issue 2: "The compound is not dissolving in my assay buffer (PBS pH 7.4)."
  • Diagnosis: Lipophilicity Limit.

    • Mechanism: The 2,6-dichloro substitution and the N-methyl groups significantly reduce aqueous solubility compared to non-halogenated benzamides.

  • Solution:

    • Do not attempt to dissolve directly in aqueous buffer.

    • Prepare a 10-20 mM stock in 100% DMSO .

    • Dilute the DMSO stock into the buffer. Ensure the final DMSO concentration is <1% to prevent compound precipitation ("crashing out").

    • Note: If a precipitate forms immediately upon dilution, use a co-solvent intermediate (e.g., 1:1 DMSO:Ethanol) before adding to the buffer.

Issue 3: "I see an extra peak in my HPLC chromatogram after 24 hours in solution."
  • Diagnosis: Amide Hydrolysis.

    • Mechanism: The benzamide bond is susceptible to hydrolysis, splitting the molecule into 2,6-dichloro-3-(methylsulfamoyl)benzoic acid and methylamine . This is accelerated in basic buffers (pH > 8) or acidic mobile phases left at room temperature.

  • Solution:

    • Prepare fresh solutions immediately before use.

    • Keep autosampler temperature at 4°C .

    • Avoid storing stock solutions in protic solvents (Methanol/Ethanol) for >1 week; use DMSO or Acetonitrile instead.

Module 3: Experimental Protocols

Protocol A: Reconstitution & Stock Preparation

Objective: To create a stable stock solution for biological assays.

  • Equilibration: Allow the vial to warm to room temperature (20-25°C) inside the desiccator before opening. This prevents water condensation on the cold solid (hygroscopic shock).

  • Solvent Selection: Use Anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).

  • Dissolution:

    • Add DMSO to achieve a concentration of 10 mM.

    • Vortex for 30 seconds.

    • Visual Check: Solution should be clear and colorless. If particles persist, sonicate for 1 minute at <30°C.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Freeze: Store aliquots at -20°C or -80°C. Do not freeze-thaw more than 3 times.

Protocol B: QC Check (HPLC-UV)

Objective: Verify identity and purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bond).

  • Expected Retention: The dichloro-substitution increases hydrophobicity; expect elution later than non-chlorinated benzamide standards.

Module 4: Visualization of Stability & Workflows

Figure 1: Degradation Pathways & Storage Logic

The following diagram illustrates the chemical vulnerabilities of the compound (Hydrolysis and Photolysis) and the decision logic for safe storage.

StorageLogic cluster_degradation Degradation Risks cluster_protocol Storage Protocol Compound 2,6-dichloro-N-methyl- 3-(methylsulfamoyl)benzamide Hydrolysis Hydrolysis (Amide Bond Cleavage) Compound->Hydrolysis + H2O / pH > 8 Photolysis Photolysis (Dechlorination) Compound->Photolysis + UV Light Byproduct1 Benzoic Acid Deriv. + Methylamine Hydrolysis->Byproduct1 Byproduct2 Dechlorinated Radical Species Photolysis->Byproduct2 Temp Store at -20°C Temp->Hydrolysis Inhibits Light Amber Vial (Dark) Light->Photolysis Prevents Solvent Anhydrous DMSO Solvent->Hydrolysis Minimizes

Caption: Figure 1.[1] Chemical stability profile showing primary degradation routes (Red) and the mitigating storage controls (Green/Yellow).

References

  • NIST Chemistry WebBook. Benzamide, 2,6-dichloro-. National Institute of Standards and Technology. Link

  • Wang, J., & Helbling, D. E. (2016). Degradation of sulfonamide antibiotics...[2] Efficiency, kinetics, potential products and pathways.[2][3][4] Chemical Engineering Journal.[3] (Cited for general sulfonamide degradation pathways). Link

  • BenchChem. 2,6-Dichloro-N-methylbenzamide - Chemical Properties and Synthesis. (Cited for benzamide core stability). Link

  • Gowda, B. T., et al. (2009). N-(2,6-Dichlorophenyl)-3-methylbenzamide. Acta Crystallographica Section E. (Cited for structural conformation and amide bond geometry). Link

Sources

Technical Support Center: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide . This document is designed for researchers and drug development professionals requiring precise handling, solubility, and stability protocols.

Status: Active Classification: Research Chemical / Pharmaceutical Intermediate Primary Hazard: Sulfonamide Sensitizer / Irritant

Compound Overview & Chemical Identity

This compound is a highly functionalized benzamide derivative characterized by a sterically crowded 2,6-dichlorophenyl core. Its behavior is defined by the interplay between the lipophilic chlorinated ring and the polar, ionizable sulfonamide moiety.

PropertySpecification
Chemical Name 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Molecular Formula C₉H₁₀Cl₂N₂O₃S
Molecular Weight ~297.16 g/mol
Core Scaffold Benzamide (2,6-disubstituted)
Key Functional Groups [1][2][3][4][5][6][7] • 2,6-Dichloro: Steric hindrance, metabolic stability.• N-Methylamide: Hydrogen bond donor/acceptor.[3]• Methylsulfamoyl: Acidic proton (pKa ~10-11), polar.
Predicted LogP ~1.5 – 2.0 (Moderate Lipophilicity)
Appearance Typically off-white to crystalline solid

Handling & Safety Protocols (EHS)

WARNING: As a sulfonamide derivative, this compound poses a risk of hypersensitivity (sulfonamide allergy). Cross-reactivity with other sulfa drugs is possible.[7]

Standard Operating Procedure (SOP) for Containment
  • Engineering Controls: Handle exclusively inside a certified chemical fume hood or a powder containment enclosure (balance enclosure).

  • PPE: Nitrile gloves (double-gloving recommended for solution handling), lab coat, and safety glasses. A P95/N95 particulate respirator is required if handling open powder outside a hood.

  • Decontamination: Sulfonamides can be persistent. Clean surfaces with 10% bleach (sodium hypochlorite) followed by 70% ethanol to degrade and remove residues.

Solubility & Formulation Guide

The most common technical tickets regarding this compound involve solubility. The 2,6-dichloro substitution pattern creates a "steric gear" effect, twisting the amide bond out of plane with the benzene ring, which can disrupt crystal packing but also hinders solvation in aqueous media.

Solubility Matrix
SolventSolubility RatingComments
Water (pH 7) Poor (< 0.1 mg/mL)The hydrophobic dichlorobenzene core dominates at neutral pH.
DMSO Excellent (> 50 mg/mL)Preferred solvent for stock solutions.
Ethanol Moderate May require gentle warming (40°C) and sonication.
0.1M NaOH Good Deprotonates the sulfonamide nitrogen (-SO₂NH Me), forming a soluble salt.
0.1M HCl Poor The amide is weakly basic and unlikely to protonate significantly to aid solubility.
Protocol: Preparing a 10 mM Stock Solution
  • Weigh 2.97 mg of the compound.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds.

  • Sonicate for 5 minutes at room temperature to ensure the crystal lattice is fully broken.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid freeze-thaw cycles.

Troubleshooting Center (Q&A)

Issue 1: "The compound precipitated when I diluted my DMSO stock into cell culture media."

Diagnosis: "Crash-out" due to rapid polarity shift. The hydrophobic effect of the dichlorobenzene ring forces aggregation when DMSO concentration drops below 1%.

Solution:

  • Step 1: Pre-warm the culture media to 37°C before addition.

  • Step 2: Perform a serial dilution in DMSO first, keeping the final DMSO spike volume low (<0.5%).

  • Step 3 (Advanced): If high concentrations are needed, use a solubilizing excipient. Cyclodextrins (e.g., HP-β-CD) are highly effective for benzamides.

    • Protocol: Prepare 20% HP-β-CD in water. Add the DMSO stock to this solution slowly with vortexing before adding to cells.

Issue 2: "I see a split peak or impurity in my LC-MS analysis."

Diagnosis: This is likely a rotamer effect or hydrolysis .

  • Rotamers: The 2,6-dichloro substitution creates a high rotational barrier around the amide bond (atropisomerism-like behavior on the NMR/LC timescale). You may see two peaks that coalesce at higher column temperatures.

  • Hydrolysis: While 2,6-disubstituted benzamides are extremely stable to hydrolysis due to steric shielding, the sulfonamide group can degrade under harsh acidic conditions.

Verification Protocol:

  • Run the LC-MS method at a higher column temperature (e.g., 50°C vs 25°C).

  • Result: If the two peaks merge into one, they are rotamers (not impurities). If they remain distinct, check for mass loss of 14 Da (demethylation) or 15 Da (hydrolysis).

Issue 3: "My reaction yield is low when trying to react the amide nitrogen."

Diagnosis: Steric Hindrance.[8] The Nitrogen atom of the amide (N-methyl) is sandwiched between the two chlorine atoms at positions 2 and 6. It is sterically "locked."

Solution:

  • Do not attempt nucleophilic substitution at the amide nitrogen without using extremely forcing conditions (e.g., NaH in DMF at high temp).

  • Target the sulfonamide nitrogen instead. The proton on the -SO₂NHMe group is much more accessible and acidic (pKa ~11), making it the primary site for alkylation if using basic conditions.

Visualizing the Mechanism & Workflow

The following diagram illustrates the structural logic governing the solubility and reactivity of the compound.

G Compound 2,6-dichloro-N-methyl- 3-(methylsulfamoyl)benzamide Group_Cl 2,6-Dichloro Core (Steric Shield) Compound->Group_Cl Group_Amide N-Methyl Amide (Lipophilic) Compound->Group_Amide Group_Sulfa Methylsulfamoyl (Polar/Acidic) Compound->Group_Sulfa Effect_Solubility Low Aqueous Solubility (Requires DMSO/pH > 10) Group_Cl->Effect_Solubility Increases LogP Effect_Stability High Hydrolytic Stability (Ortho-Effect) Group_Cl->Effect_Stability Protects Amide Group_Amide->Effect_Solubility No Ionizable H Group_Sulfa->Effect_Solubility Soluble in Base Effect_Reactivity Site of Alkylation: Sulfonamide N Group_Sulfa->Effect_Reactivity Acidic Proton

Caption: Structural Activity Relationship (SAR) map detailing how the 2,6-dichloro "shield" impacts stability and solubility, while the sulfonamide group dictates reactivity.

Synthesis & Stability Context

Stability Profile
  • Thermal Stability: High. The compound is stable up to its melting point (typically >150°C) due to the robust amide linkage.

  • Photostability: Moderate. Chlorinated aromatics can undergo photodechlorination under intense UV light. Store in amber vials.

  • Hydrolytic Stability: Exceptional. The "Ortho-Effect" provided by the 2,6-dichloro groups protects the amide bond from enzymatic or chemical hydrolysis, making this compound highly stable in plasma stability assays [1].

Recommended Storage Conditions
  • Powder: +4°C or -20°C, desiccated. Stable for >2 years.

  • In DMSO: -20°C. Stable for 6 months.

  • In Aqueous Buffer: Prepare fresh. Do not store >24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16183, 2,6-Dichlorobenzamide. (General chemistry of the 2,6-dichloro scaffold). Retrieved from [Link]

  • NIST Chemistry WebBook. Benzamide, 2,6-dichloro-. (Spectral and physical data for the parent scaffold).[8][9] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and a predictive guide to the ¹H and ¹³C NMR spectra of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide. Designed for researchers and drug development professionals, this document moves beyond a simple data sheet, offering a comparative analysis against structurally related compounds. We will explore the causal relationships between the molecule's structure and its spectral features, present a validated experimental protocol for data acquisition, and provide all supporting data in a clear, comparative format.

Introduction: Structural Elucidation of a Complex Benzamide

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a polysubstituted aromatic compound featuring a complex interplay of electron-withdrawing and sterically demanding groups. Its structure, comprising a dichlorinated benzene ring, an N-methylbenzamide, and a methylsulfamoyl moiety, presents a unique challenge and opportunity for structural elucidation by NMR spectroscopy.

NMR is the gold standard for determining the structure of small organic molecules, as chemical shifts and coupling constants provide a detailed map of the electronic environment and connectivity of each atom.[1] For a molecule like this, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the amide and sulfonamide functionalities. This guide will predict the spectrum based on established principles and compare it with simpler, related structures to highlight the specific influence of each functional group.

Predicted NMR Spectral Analysis

Molecular Structure and Proton/Carbon Numbering

To facilitate the discussion, the key nuclei are numbered as shown in the diagram below.

Caption: Numbering scheme for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

¹H NMR Spectrum (Predicted, 500 MHz, CDCl₃)

The proton spectrum is predicted to show five distinct signals, two of which are from exchangeable N-H protons.

Signal LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H57.9 - 8.1Doublet (d)1HAr-H This proton is ortho to an electron-withdrawing carbonyl group and is expected to be the most downfield aromatic signal. It is coupled to H4.
H47.5 - 7.7Doublet (d)1HAr-H Coupled to H5. Its chemical shift is influenced by the adjacent chloro and sulfamoyl groups.
H-N1 (Amide)6.5 - 7.5Broad Singlet (br s)1H-C(=O)NH -Amide N-H protons are typically broad and their chemical shift is highly dependent on solvent and concentration. May show coupling to the N-methyl group upon warming or in a non-polar solvent.[5][6]
H-N2 (Sulfonamide)5.0 - 6.0Broad Singlet (br s)1H-SO₂NH -Sulfonamide N-H protons also have variable chemical shifts and often appear as broad signals.[7]
C8-H (N-Methyl)2.9 - 3.1Doublet (d)3H-NH-CH₃ (Amide)The electron-withdrawing nature of the amide carbonyl deshields these protons. Coupling to the amide N-H proton (³J ≈ 5 Hz) is expected, though it may be broadened.
C9-H (S-Methyl)2.7 - 2.9Doublet (d)3H-NH-CH₃ (Sulfamoyl)Deshielded by the adjacent sulfonyl group. Coupling to the sulfonamide N-H is also possible.
¹³C NMR Spectrum (Predicted, 125 MHz, CDCl₃)

The molecule's lack of symmetry means all 9 carbon atoms are unique and should produce distinct signals.

Signal LabelPredicted Shift (δ, ppm)AssignmentRationale
C7165 - 170C =O (Amide)Carbonyl carbons are significantly deshielded and appear far downfield.[8][9]
C1, C2, C3, C6130 - 145Ar-C (Substituted)These are quaternary carbons attached to substituents. Carbons bearing chlorine (C2, C6) and the sulfamoyl group (C3) are expected in this region.[10][11]
C4, C5125 - 130Ar-C HAromatic carbons bonded to hydrogen typically appear in this range.[9]
C826 - 30N-C H₃ (Amide)Typical range for an N-methyl group on an amide.
C935 - 45S-N-C H₃ (Sulfamoyl)The chemical shift for a methyl group attached to a sulfonamide nitrogen.

Comparative Analysis

To understand the spectral contributions of each functional group, we compare the predicted spectrum with known data for simpler, structurally related molecules.

Comparison with 2,6-Dichlorobenzamide
  • Structure: Lacks the N-methyl and 3-(methylsulfamoyl) groups.

  • ¹H NMR: The aromatic region of 2,6-dichlorobenzamide shows a multiplet for three protons.[12] In our target molecule, the addition of the bulky and electron-withdrawing sulfamoyl group at C3 simplifies this region to a two-proton AB doublet system (H4, H5) and shifts them further downfield.[5]

  • Key Insight: This comparison isolates the significant electronic and simplifying symmetric effect of the 3-(methylsulfamoyl) substituent on the aromatic proton signals.

Comparison with N-Methylbenzamide
  • Structure: Lacks the two chloro- and the 3-(methylsulfamoyl) groups.

  • ¹H NMR: The N-methyl group in N-methylbenzamide appears as a doublet around 2.9-3.0 ppm.[3] Our predicted value for the target molecule (2.9-3.1 ppm) is consistent, indicating that the primary electronic influence on this group is the adjacent amide functionality, with lesser effects from the ring substituents.

  • Key Insight: The N-methyl proton shift is a reliable indicator of the amide group's presence and is relatively insensitive to substitution on the aromatic ring.

Comparison with Methanesulfonamide
  • Structure: A simple sulfonamide (CH₃SO₂NH₂).

  • ¹H NMR: The methyl protons of methanesulfonamide appear around 2.9 ppm. The N-H protons are around 7.2 ppm. In our target molecule, the methylsulfamoyl group is attached to a bulky aromatic ring, which likely causes a slight shift in these values due to changes in the local magnetic environment.[7]

  • Key Insight: This confirms the predicted chemical shift range for the sulfamoyl methyl and N-H protons, providing a baseline for identifying this functional group.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring high-quality NMR spectra of the target compound.

G prep 1. Sample Preparation dissolve Weigh 5-10 mg of compound. Dissolve in 0.6 mL of CDCl₃. prep->dissolve instrument 2. Instrument Setup transfer Transfer to a clean, high-quality 5 mm NMR tube. dissolve->transfer load Insert sample into magnet. instrument->load acquire 3. Data Acquisition lock Lock on the deuterium signal of CDCl₃. load->lock shim Perform automated or manual shimming to optimize magnetic field homogeneity (B₀). lock->shim tune Tune and match the probe for ¹H and ¹³C frequencies. shim->tune proton ¹H Acquisition: - Standard 'zg30' pulse sequence. - Scans (NS): 16 - Relaxation Delay (D1): 2s acquire->proton carbon ¹³C Acquisition: - 'zgpg30' (proton-decoupled). - Scans (NS): 1024 or more - Relaxation Delay (D1): 2s acquire->carbon process 4. Data Processing ft Fourier Transform (FT) process->ft phase Phase correction (automated and manual). ft->phase baseline Baseline correction. phase->baseline reference Reference spectrum to residual CDCl₃ peak (δH = 7.26 ppm, δC = 77.16 ppm). baseline->reference

Sources

A Comparative Analysis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide and Related Benzamide Derivatives as Potential Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the novel compound 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide with established benzamide-based dopamine D2 receptor antagonists. Given the limited publicly available data on this specific molecule, this comparison is framed from a medicinal chemistry and structure-activity relationship (SAR) perspective, leveraging data from well-characterized analogs to predict its potential pharmacological profile.

The benzamide scaffold is a cornerstone in the development of a diverse range of therapeutic agents, particularly those targeting the central nervous system.[1][2][3] A significant class of these compounds functions by antagonizing dopamine receptors, playing a crucial role in the management of psychosis and other neurological disorders.[4][5][6][7] This guide will focus on the dopamine D2 receptor as a plausible target for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, based on the structural motifs shared with known D2 antagonists.

The comparative analysis will center on two widely studied atypical antipsychotics, Sulpiride and Amisulpride, which are substituted benzamides known for their selective D2/D3 receptor antagonism.[4][8][9][10][11]

Structural and Mechanistic Comparison

The pharmacological activity of benzamide derivatives is heavily influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen.[12][13]

1.1. Core Structure and Key Substituents

  • 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (Hypothetical Compound):

    • Benzamide Core: Provides the fundamental scaffold for interaction with the target receptor.

    • 2,6-dichloro Substitution: The presence of two chlorine atoms at these positions is significant. Halogen substitutions can influence the compound's lipophilicity, metabolic stability, and binding affinity. The ortho-dichloro pattern may enforce a specific conformation of the molecule.

    • 3-methylsulfamoyl Group: The sulfonamide moiety is a key feature. It is a hydrogen bond donor and acceptor and can significantly impact the compound's solubility and binding interactions. Its position at the meta-position is noteworthy and will influence the electronic properties of the aromatic ring.

    • N-methyl Group: A small alkyl substituent on the amide nitrogen can affect the compound's conformation and interaction with the receptor.

  • Sulpiride:

    • A substituted benzamide that acts as a selective dopamine D2 receptor antagonist.[4][5]

    • It exhibits a bimodal, dose-dependent mechanism of action. At lower doses, it preferentially blocks presynaptic D2 autoreceptors, leading to an increase in dopamine release, which may contribute to its antidepressant effects.[4][5] At higher doses, it blocks postsynaptic D2 receptors, which is responsible for its antipsychotic effects.[4][8]

    • Sulpiride has minimal affinity for other receptors like serotonin, which contributes to a more favorable side-effect profile compared to some other antipsychotics.[4]

  • Amisulpride:

    • Another selective D2/D3 receptor antagonist.[9][10][14]

    • Similar to sulpiride, it shows dose-dependent activity, with low doses targeting presynaptic autoreceptors and higher doses antagonizing postsynaptic receptors.[10][11]

    • It has a high affinity for D2 (Ki = 2.8 nM) and D3 (Ki = 3.2 nM) receptors and preferentially binds to receptors in the mesolimbic system over the striatum, which is thought to reduce the incidence of extrapyramidal side effects.[11][14]

1.2. Predicted Mechanism of Action for the Hypothetical Compound

Based on its structural features, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is hypothesized to act as a dopamine D2 receptor antagonist. The dichlorinated and sulfonamide-substituted phenyl ring, coupled with the N-methyl benzamide, aligns with the general pharmacophore for this class of compounds. The specific substitution pattern would likely modulate its affinity and selectivity for D2 versus other dopamine receptor subtypes and other GPCRs.

Comparative Pharmacological Data

The following table summarizes the known binding affinities of Sulpiride and Amisulpride for the dopamine D2 receptor. No experimental data is currently available for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

CompoundTargetBinding Affinity (Ki)
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide Dopamine D2 Receptor (Hypothesized)Data Not Available
Sulpiride Dopamine D2 Receptor~10-30 nM
Amisulpride Dopamine D2 Receptor2.8 nM[11]
Amisulpride Dopamine D3 Receptor3.2 nM[11]

Experimental Protocols for Characterization

To evaluate the pharmacological profile of a novel benzamide derivative like 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, a series of in vitro assays are essential.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the test compound for the D2 receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the dopamine D2 receptor.

Principle: A competitive binding assay using a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [3H]spiperone or [3H]methylspiperone) and a source of D2 receptors (e.g., cell membranes from a cell line expressing the human D2 receptor or porcine striatal membranes).[15][16] The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioligand bound is measured, and the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2L receptor.[16]

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of radioligand (e.g., 0.2 nM [3H]methylspiperone).[16]

      • Serial dilutions of the test compound or vehicle control.

      • Membrane preparation (e.g., 10-20 µg of protein per well).

    • To determine non-specific binding, add a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) in separate wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor.

Objective: To measure the effect of the test compound on dopamine-induced inhibition of cyclic AMP (cAMP) production.

Principle: The dopamine D2 receptor is a Gi-coupled GPCR.[17] Activation of the D2 receptor by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cells expressing the D2 receptor are stimulated with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production. The ability of a D2 agonist (like dopamine) to inhibit this forskolin-induced cAMP production is then measured. An antagonist will block the effect of the agonist.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Use a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound for a set time (e.g., 15-30 minutes).

    • Add a fixed concentration of dopamine (e.g., the EC80 concentration) and a fixed concentration of forskolin (e.g., 10 µM).

    • To test for agonist activity, add various concentrations of the test compound along with a fixed concentration of forskolin.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

  • Data Analysis:

    • For antagonist mode, plot the cAMP levels against the logarithm of the test compound concentration and determine the IC50 value.

    • For agonist mode, plot the cAMP levels against the logarithm of the test compound concentration and determine the EC50 and Emax values.

Visualizing Experimental Workflows and Signaling Pathways

Dopamine D2 Receptor Signaling Pathway

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates Benzamide Benzamide Antagonist Benzamide->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Dopamine D2 receptor signaling pathway.

Workflow for D2 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Membranes Prepare D2R-expressing cell membranes Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Ligand Prepare Radioligand ([3H]spiperone) Ligand->Incubate Compound Prepare serial dilutions of test compound Compound->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Scintillation Measure radioactivity with scintillation counter Filter->Scintillation Calculate Calculate IC50 and Ki values Scintillation->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

While 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide remains a compound of hypothetical interest without published biological data, its structural features strongly suggest potential activity as a dopamine D2 receptor antagonist. The comparison with well-established drugs like Sulpiride and Amisulpride provides a framework for its potential mechanism and pharmacological properties. The dichlorination and the methylsulfamoyl group are key substitutions that would need to be investigated to understand their contribution to binding affinity, selectivity, and pharmacokinetic properties.

The experimental protocols outlined in this guide provide a clear path for the initial in vitro characterization of this and other novel benzamide derivatives. Future studies should focus on performing these assays to determine the compound's potency at the D2 receptor, its functional activity, and its selectivity against other dopamine receptor subtypes and a broader panel of GPCRs. These initial steps are critical in the early stages of drug discovery and development for assessing the therapeutic potential of new chemical entities.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulpiride?
  • Jenner, P., & Marsden, C. D. (1981). The mode of action of sulpiride as an atypical antidepressant agent. PubMed.
  • Norman, M. H., et al. (1997). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
  • Norman, M. H., et al. (1997). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed.
  • MIMS Singapore. (n.d.). Sulpiride: Uses & Dosage.
  • Patsnap Synapse. (2024, June 14). What is Sulpiride used for?
  • Stahl, S. M. (2021, October 19). Sulpiride - Prescriber's Guide. Cambridge University Press & Assessment.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • Norman, M. H., et al. (1994). Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents. PubMed.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
  • Pettersson, I., & Liljefors, T. (1992). Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model. PubMed.
  • Leucht, S. (2000). Amisulpride – a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials. International Journal of Psychiatry in Clinical Practice.
  • Zotter, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed.
  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. PubMed.
  • National Center for Biotechnology Information. (n.d.). Amisulpride. PubChem.
  • Ratajczyk, J. D., et al. (2020). Amisulpride – is it as all other medicines or is it different? An update. Psychiatria Polska.
  • ResearchGate. (n.d.). Amisulpride from the standpoint of efficacy and safety.
  • Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology.
  • National Center for Biotechnology Information. (2012, December 25). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists.
  • ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. PubMed.
  • MDPI. (2022, July 11). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach.

Sources

A Comparative Guide to 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide and the Broader Class of Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Since the groundbreaking discovery of prontosil in the 1930s, the sulfonamide moiety (R-SO₂NH₂) has become one of the most prolific pharmacophores in medicinal chemistry.[1] This functional group is the cornerstone of a vast array of drugs, from the classic antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-cancer agents.[1][2] Their therapeutic versatility stems from their ability to act as competitive inhibitors of various enzymes. This guide provides a detailed comparison between the broad, well-established class of sulfonamide inhibitors and a specific, structurally distinct molecule: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of features to explain the causal relationships between chemical structure, mechanism of action, and potential therapeutic application. We will dissect the foundational principles of sulfonamide action, analyze the unique structural attributes of the target benzamide, and provide robust experimental protocols for comparative evaluation.

Pillar 1: The Two Major Classes of Sulfonamide Inhibitors

The therapeutic action of sulfonamide-based drugs is primarily driven by their ability to mimic the substrate of a specific enzyme, leading to competitive inhibition. Two mechanisms are particularly well-characterized and define the major applications of this drug class.

Antibacterial Action: Inhibition of Dihydropteroate Synthase (DHPS)

The archetypal role of sulfonamides is their bacteriostatic effect.[1] Bacteria, unlike humans, cannot absorb folic acid from the environment and must synthesize it de novo.[3] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.

Sulfonamides, such as sulfamethoxazole, bear a strong structural resemblance to PABA.[3] This mimicry allows them to bind to the active site of DHPS, competitively inhibiting the enzyme and halting folic acid synthesis.[4][5] Without folic acid, bacteria cannot produce the nucleotides necessary for DNA and RNA replication, thereby inhibiting their growth and multiplication.[6][7] Human cells are unaffected by this mechanism because they rely on dietary folate.[3]

Folic_Acid_Pathway cluster_bacterium Bacterial Cell Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Forms THF Tetrahydrofolic Acid DHF->THF Reduced by DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfonamides Sulfonamide Inhibitors Sulfonamides->DHPS Competitively Inhibits

Figure 1: Mechanism of antibacterial sulfonamides.

Diuretic and Systemic Action: Inhibition of Carbonic Anhydrase (CA)

A second major class of sulfonamide inhibitors targets carbonic anhydrase (CA), a zinc-containing metalloenzyme.[8] CA catalyzes the rapid interconversion of carbon dioxide and water to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[9] This reaction is fundamental to processes like pH regulation, fluid secretion, and electrolyte balance.[9]

The primary sulfonamide group (-SO₂NH₂) is a superb zinc-binding group (ZBG). In the CA active site, the sulfonamide nitrogen deprotonates and coordinates directly with the Zn²⁺ ion, displacing a catalytic water/hydroxide molecule and effectively shutting down the enzyme.[8] This mechanism is leveraged by drugs like acetazolamide and dichlorphenamide to treat glaucoma (by reducing aqueous humor secretion), edema (as diuretics), and acute mountain sickness.[10][11][12]

CA_Inhibition cluster_enzyme Carbonic Anhydrase Active Site Zinc Zn²⁺ Ion Water H₂O / OH⁻ Zinc->Water Binds His 3 x Histidine Residues His->Zinc Coordinated by Substrate CO₂ Water->Substrate Attacks Product HCO₃⁻ + H⁺ Substrate->Product Hydrates to Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Inhibitor->Zinc Displaces H₂O and Binds Tightly

Figure 2: Sulfonamide binding to the zinc ion in carbonic anhydrase.

Pillar 2: A Structural Deep Dive into 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

At first glance, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide contains a sulfonamide-like group, but its overall architecture distinguishes it significantly from the classic inhibitors discussed above.

Chemical Structure: C₈H₇Cl₂NO

Core Scaffold: Benzamide vs. Aniline

The most critical distinction is the core scaffold.

  • Classic Antibacterial Sulfonamides: These are derivatives of sulfanilamide (4-aminobenzenesulfonamide). They possess a primary aromatic amine (-NH₂) para to the sulfonamide group, which is essential for mimicking PABA.

  • 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide: This molecule is built on a benzamide core. The carbonyl group of the amide is directly attached to the benzene ring. This fundamental difference makes it highly unlikely to function as a PABA antagonist and thus possess antibacterial activity via DHPS inhibition.

The Sulfamoyl Group

The molecule features a methylsulfamoyl group [-SO₂NH(CH₃)]. While it contains the requisite SO₂N atoms, it is N-substituted and attached to the benzene ring at the 3-position. Its orientation and electronic environment differ from the primary -SO₂NH₂ group in classic CA inhibitors like acetazolamide. However, its presence suggests that inhibition of metalloenzymes like carbonic anhydrase is a plausible, if not primary, mechanism of action that warrants experimental validation.

Ring Substitutions
  • 2,6-Dichloro Groups: The two chlorine atoms are powerful electron-withdrawing groups. Their placement ortho to the benzamide carbonyl carbon significantly increases its electrophilicity.[13] Furthermore, these bulky groups create steric hindrance that can dictate the molecule's preferred conformation and its ability to fit into enzyme active sites.[14]

  • N-Methyl Group: The methyl group on the benzamide nitrogen prevents the formation of intermolecular hydrogen bonds that are often seen in primary or secondary amides, which can influence crystal packing and solubility.[13]

Pillar 3: Comparative Analysis and Performance

The structural differences outlined above lead to distinct predicted activities and physicochemical properties.

Mechanistic and Target Comparison

The following table summarizes the key distinctions between the target molecule and representative sulfonamide inhibitors.

Feature2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamideClassic Antibacterial Sulfonamides (e.g., Sulfamethoxazole)Classic CA Inhibitors (e.g., Acetazolamide)
Core Scaffold BenzamideAniline (Sulfanilamide)Heterocycle (Thiadiazole)
Primary Target Hypothesized: Carbonic Anhydrase or other metalloenzymesDihydropteroate Synthase (DHPS)[6]Carbonic Anhydrase (CA)[11]
Mechanism Hypothesized: Zinc-binding via sulfamoyl groupCompetitive inhibition of PABA binding[4]Non-competitive inhibition via zinc chelation[8]
Key Functional Group Benzamide carbonyl, N-methylsulfamoylPara-amino group, primary sulfonamidePrimary sulfonamide (-SO₂NH₂)
Therapeutic Area InvestigationalAntibacterial[7]Diuretic, Antiglaucoma, etc.[11]
Physicochemical Properties for Drug Development

Physicochemical properties are critical determinants of a compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).

CompoundMolecular Weight ( g/mol )Predicted LogPKey Structural Features
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide204.05[15]~2.5Dichloro substitution, benzamide core
Sulfamethoxazole253.280.89PABA mimic, isoxazole ring
Acetazolamide222.25-0.27Thiadiazole ring, highly polar

Data for Sulfamethoxazole and Acetazolamide from established databases. LogP for the target compound is an estimate based on its structure.

The higher predicted LogP of the benzamide derivative suggests greater lipophilicity compared to acetazolamide, which could lead to different tissue distribution and membrane permeability profiles.

Pillar 4: Experimental Protocols for Validation

To empirically determine the activity of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide and compare it to known sulfonamides, the following self-validating experimental protocols are recommended.

Workflow for Characterizing a Novel Sulfonamide-Containing Compound

Workflow start Novel Compound Synthesis & Purification struct_analysis Structural Analysis (NMR, MS, X-ray) start->struct_analysis ca_assay Primary Screen: Carbonic Anhydrase Inhibition Assay struct_analysis->ca_assay dhps_assay Primary Screen: Dihydropteroate Synthase Inhibition Assay struct_analysis->dhps_assay result_ca Activity Found? ca_assay->result_ca result_dhps Activity Found? dhps_assay->result_dhps secondary_ca Secondary Screening: Isozyme Selectivity (CA-I, II, IV, IX) result_ca->secondary_ca Yes no_activity No Target Activity: Consider Other Screens result_ca->no_activity No secondary_ab MIC Determination (Antibacterial Activity) result_dhps->secondary_ab Yes result_dhps->no_activity No conclusion Define Mechanism of Action & Lead Optimization secondary_ca->conclusion secondary_ab->conclusion

Figure 3: Decision workflow for experimental validation.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA, which is inhibited by sulfonamides. The hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenol can be monitored spectrophotometrically.

Principle: The choice of pNPA as a substrate provides a convenient and reliable colorimetric readout. The rate of its hydrolysis is directly proportional to the active CA enzyme concentration. An inhibitor will reduce this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide) and a positive control (Acetazolamide) in DMSO.

    • Prepare a 20 mM Tris-HCl buffer (pH 7.4).

    • Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile. This must be prepared fresh.

    • Prepare a solution of purified human Carbonic Anhydrase II (hCA II) at a concentration of ~2 µM in the Tris-HCl buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Tris-HCl buffer.

    • Add 5 µL of the test compound solution at various concentrations (to generate a dose-response curve). For the negative control, add 5 µL of DMSO. For the positive control, add 5 µL of the Acetazolamide solution.

    • Add 25 µL of the hCA II enzyme solution to all wells except for the "no enzyme" blank.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for inhibitors that may have a slower on-rate.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a spectrophotometer pre-set to 405 nm.

    • Measure the absorbance every 30 seconds for 10 minutes.

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the incorporation of PABA into dihydropteroate, which can be quantified using HPLC or a coupled enzymatic reaction.

Principle: This directly tests the canonical antibacterial mechanism. The choice of a well-characterized recombinant DHPS ensures that any observed effect is due to direct enzyme inhibition and not off-target cellular effects.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and a positive control (Sulfamethoxazole) in DMSO.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Prepare solutions of substrates: 1 mM PABA and 1 mM dihydropteridine pyrophosphate (DHPPP).

    • Prepare a solution of purified recombinant DHPS from E. coli or another relevant bacterium.

  • Assay Procedure:

    • In a microcentrifuge tube, combine 50 µL of reaction buffer, 5 µL of the test compound solution (or control), and 10 µL of the DHPS enzyme solution.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of PABA and 10 µL of DHPPP.

    • Incubate the reaction for 30 minutes at 37°C.

    • Stop the reaction by adding a quenching agent (e.g., 10 µL of 1 M HCl).

  • Data Acquisition and Analysis:

    • Analyze the reaction mixture using Reverse-Phase HPLC to quantify the amount of dihydropteroate formed.

    • Alternatively, use a coupled assay where the product is converted by dihydrofolate synthase and then dihydrofolate reductase in the presence of NADPH. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

    • Calculate the percent inhibition and determine the IC₅₀ value as described in the CA assay protocol.

Conclusion

The term "sulfonamide inhibitor" encompasses a chemically and mechanistically diverse group of drugs. While united by the presence of a sulfonamide or related moiety, their therapeutic utility is dictated by the overall molecular architecture. Classic antibacterial sulfonamides rely on a sulfanilamide core to mimic PABA and inhibit bacterial folic acid synthesis. In contrast, inhibitors of carbonic anhydrase leverage the sulfonamide group as a potent zinc-binding pharmacophore.

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide represents a distinct structural class. Its benzamide core makes it an unsuitable candidate for DHPS inhibition. However, the presence of a sulfamoyl group, combined with significant steric and electronic influences from its dichloro substitutions, makes it a plausible candidate for inhibiting metalloenzymes. The provided experimental protocols offer a clear and robust pathway for empirically validating this hypothesis and quantitatively comparing its performance against established sulfonamide inhibitors. This guide underscores a core principle of modern drug discovery: while a key pharmacophore may suggest a potential target class, the entire molecular structure must be considered to understand and predict its specific biological activity.

References

  • MES's College of Pharmacy, Sonai. (n.d.). SULPHONAMIDES. Available at: [Link]

  • Pastorekova, S., et al. (2000). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry, 43(18), 3544-3554. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Nawaz, H., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2013, 1-6. Available at: [Link]

  • Angeli, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 469-484. Available at: [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Chemical Research, 45(5-6), 517-523. Available at: [Link]

  • Ghorab, M. M., et al. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Current Medicinal Chemistry, 20(3), 339-354. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3196. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Kumar, V., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(11), 103423. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477. Available at: [Link]

  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)?. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial sulfonamide drugs. Available at: [Link]

  • Slideshare. (n.d.). Sulfonamides. Available at: [Link]

  • Slideshare. (n.d.). Med.chem sulfonamides. Available at: [Link]

  • ResearchGate. (2019). Development of Diuretics with sulfonamides groups. Available at: [Link]

  • MDPI. (2025). Diuretic Therapy: Mechanisms, Clinical Applications, and Management. Available at: [Link]

  • Advances in Journal of Chemistry B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Juby, J. Med. Chem., 11, 111 (1968). Synthesis of (a) 5-[2-[(2,6-Dichloro-3-methylphenyl)amino]phenyl]-1,3,4-oxathiazol-2-one. Available at: [Link]

  • Vogh, B. P., & Maren, T. H. (1975). Differential effects of acetazolamide, benzolamide and systemic acidosis on hydrogen and bicarbonate gradients across the apical and basolateral membranes of the choroid plexus. Journal of Pharmacology and Experimental Therapeutics, 194(2), 433-443. Available at: [Link]

  • NIST. (n.d.). Benzamide, 2,6-dichloro-. Available at: [Link]

  • AERU. (2023). 2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamide (Ref - AERU). Available at: [Link]

  • MDPI. (2022). Dichloro[N-[(η6-phenyl)methyl]-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8tetrahydronaphthalen-2-yl)vinyl)benzamide](1,3,5-triaza-7-phosphatricyclo [3.3.1.13,7]decane-κP7). Available at: [Link]

  • MDPI. (2022). Pyridyl Methylsulfinyl Benzimidazole Derivatives as Promising Agents against Giardia lamblia and Trichomonas vaginalis. Available at: [Link]

  • Tokarčík, M., et al. (2009). N-(2,6-Dichlorophenyl)-3-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2713. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Available at: [Link]

  • Google Patents. (n.d.). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Wikipedia. (n.d.). Acetazolamide. Available at: [Link]

  • PMC. (2025). Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. Available at: [Link]

  • Teppema, L. J., & Dahan, A. (2006). The Carbonic Anhydrase Inhibitors Methazolamide and Acetazolamide Have Different Effects on the Hypoxic Ventilatory Response in the Anaesthetized Cat. The Journal of Physiology, 574(Pt 2), 579-587. Available at: [Link]

  • ResearchGate. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Available at: [Link]

Sources

Validated Analytical Strategies for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of validated assay methodologies for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (CAS 1311318-19-0), a critical intermediate and potential impurity in the synthesis of sulfonamide-based pharmaceuticals.

The following analysis is designed for analytical chemists and pharmaceutical scientists requiring high-precision quantification.

Executive Summary & Compound Profile

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (C₉H₁₀Cl₂N₂O₃S, MW: 297.[1]16) is a functionalized benzamide derivative characterized by a dichlorinated aromatic ring, an N-methyl amide moiety, and a methylsulfamoyl group. Its structural complexity—combining acidic sulfonamide protons with a neutral amide—presents specific challenges for chromatographic separation, particularly regarding peak tailing and pH-dependent solubility.

Accurate assay of this compound is essential for:

  • Purity Determination: Ensuring the quality of synthesis intermediates.

  • Impurity Profiling: Monitoring its presence as a degradation product or unreacted starting material in downstream drug substances.

  • Stability Studies: Quantifying hydrolytic degradation under stress conditions.

This guide compares three analytical platforms: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) , and High-Performance Thin-Layer Chromatography (HPTLC) .

Comparative Analysis of Analytical Methodologies

The following table objectively compares the performance of the three primary assay techniques.

FeatureMethod A: RP-HPLC-UV (Recommended) Method B: UPLC-MS/MS Method C: HPTLC
Primary Application Routine QC, Purity Assay (>98%)Trace Impurity Analysis (<0.1%)Rapid Screening, ID
Sensitivity (LOD) Moderate (0.5 µg/mL)High (0.01 ng/mL)Low (5-10 µ g/spot )
Specificity High (with gradient elution)Very High (m/z filtering)Moderate
Linearity (R²) > 0.999 (10–100 µg/mL)> 0.995 (0.1–100 ng/mL)> 0.98
Throughput 15–30 min/run3–8 min/runParallel (10-20 samples/plate)
Cost/Run LowHighVery Low
Robustness Excellent (ICH Q2 validated)Sensitive to matrix effectsRobust but less precise

Expert Insight: While UPLC-MS/MS offers superior sensitivity for trace analysis (e.g., genotoxic impurity screening), RP-HPLC-UV remains the "Gold Standard" for the assay of the bulk material due to its superior precision (RSD < 1.0%), robustness, and widespread availability in QC laboratories.

Validated Protocol: RP-HPLC-UV Assay

This section details a self-validating HPLC protocol designed to overcome the specific chemical challenges of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

Mechanistic Rationale
  • Column Selection (C18): A C18 stationary phase provides sufficient hydrophobic retention for the dichlorinated benzene ring.

  • Mobile Phase pH (3.0): The sulfonamide group is weakly acidic (pKa ~10). Maintaining a pH of 3.0 ensures the molecule remains in its non-ionized (neutral) form, preventing peak tailing and improving resolution from polar degradants.

  • Detection (254 nm): The benzamide chromophore exhibits strong absorbance at 254 nm, maximizing signal-to-noise ratio.

Chromatographic Conditions
  • Instrument: HPLC system (e.g., Agilent 1260 / Waters Alliance) with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Column Temperature: 30°C ± 2°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Bandwidth 4 nm).

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5-3.0).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

Time (min)Solvent A (%)Solvent B (%)
0.09010
10.04060
15.04060
15.19010
20.09010
Standard Preparation
  • Stock Solution: Weigh 25.0 mg of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide reference standard into a 25 mL volumetric flask. Dissolve in 10 mL Acetonitrile and dilute to volume with Mobile Phase A (Concentration: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask and make up to volume with Mobile Phase A/B (50:50) (Concentration: 100 µg/mL).

System Suitability Criteria (Self-Validating)

Before running samples, the system must pass these checks:

  • Theoretical Plates (N): > 5000.

  • Tailing Factor (T): 0.8 < T < 1.5.

  • Precision (RSD): < 1.0% for 5 replicate injections of the Working Standard.

  • Resolution (Rs): > 2.0 between the main peak and any known impurity (if present).

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the validated assay, from sample preparation to data reporting.

AnalyticalWorkflow Start Sample Receipt (Raw Material/Intermediate) Prep Sample Preparation (Dissolve in ACN -> Dilute) Start->Prep SystemSuit System Suitability (RSD < 1.0%, Tailing < 1.5) Prep->SystemSuit SystemSuit->Prep Fail (Re-prep) Injection HPLC Injection (Gradient Elution) SystemSuit->Injection Pass Detection UV Detection (254 nm) Injection->Detection DataAnalysis Data Analysis (Peak Area Integration) Detection->DataAnalysis Decision QC Decision (Pass/Fail) DataAnalysis->Decision

Figure 1: Step-by-step analytical workflow for the HPLC assay of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

Validation Parameters (ICH Q2(R1))

To ensure "Trustworthiness," the method must be validated against the following criteria:

  • Specificity: Inject the mobile phase (blank) and placebo. Ensure no interference at the retention time of the main peak (approx. 8-10 min).

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (R²) must be ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of standard into a placebo matrix at 3 levels (80%, 100%, 120%). Recovery must be within 98.0% – 102.0%.

  • Robustness: Deliberately vary flow rate (±0.1 mL/min), column temperature (±5°C), and pH (±0.2 units). The system suitability criteria must still be met.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

A Senior Application Scientist's Guide to Analytical Standards for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Standard Grades and Analytical Methodologies for High-Stakes Research and Development

Introduction: The Critical Role of the Analytical Standard

In the landscape of pharmaceutical development and chemical research, the accuracy and reliability of analytical data are paramount. The compound 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a substituted benzamide derivative, a class of molecules known for a wide range of biological activities.[1][2] Whether this specific molecule is an active pharmaceutical ingredient (API), a critical intermediate, or a potential impurity, its precise quantification is non-negotiable. This guide provides an in-depth comparison of analytical standards and quantitative methodologies for this compound, designed to empower researchers, analytical scientists, and quality control professionals to make informed decisions that ensure data integrity and regulatory compliance.

The foundation of any quantitative analysis is the analytical standard. It is the benchmark against which all measurements are made. An error in the standard's purity or identity will propagate throughout every subsequent result, leading to incorrect batch dispositions, flawed pharmacokinetic models, or invalid toxicological assessments. Therefore, selecting the appropriate grade of analytical standard is the first and most critical decision in the analytical workflow.

Part 1: A Comparative Analysis of Analytical Standard Grades

The term "analytical standard" encompasses a hierarchy of materials, each with distinct metrological qualities and intended uses.[3] The choice depends on the application's criticality, regulatory requirements, and the laboratory's quality system.[4][5]

Standard Type Purity & Characterization Metrological Traceability Uncertainty Best For Considerations
Certified Reference Material (CRM) Exhaustively characterized using multiple orthogonal techniques. High purity (>99.5%).Establishes an unbroken chain of comparisons to SI units.[6][7] Accompanied by a detailed certificate per ISO 17034.[8]A stated measurement uncertainty for the certified property value is provided.[8][9]Validating primary methods, calibrating in-house (secondary) standards, critical quality control (QC) release testing.Highest cost, limited availability. Represents the pinnacle of accuracy.[4]
Primary Standard High purity, well-characterized, but may lack the full documentation and uncertainty budget of a CRM. Often accepted without reference to other standards.[3]Often traceable to a CRM or established through a metrologically valid procedure, but the chain may not be as rigorously documented.Uncertainty is generally low but may not be formally stated on the certificate in the same way as a CRM.Use as the main calibrant in routine assays where a full CRM is not mandated or available.High quality and reliability, but crucial to verify the extent of characterization provided by the supplier.
Secondary (Working) Standard Characterized by comparison against a primary standard or CRM. Purity is assigned relative to the primary material.[3][10]Traceability is established through its direct comparison to the primary standard.Uncertainty is higher than the primary standard, incorporating the uncertainty of the primary material and the comparison process.Routine QC testing, process monitoring, high-throughput screening.More cost-effective for daily use. Requires a robust in-house qualification protocol to establish its value and uncertainty.
In-House/Research Grade Purity and identity are often determined by a limited set of techniques (e.g., LC-UV purity, NMR structure confirmation).Lacks formal metrological traceability.[5]Uncertainty is typically unknown or not formally assessed.Early-stage discovery, non-critical research applications, preliminary method development.High risk for quantitative applications. Buyer must assume full responsibility for confirming identity and purity.[11]
Expert Insight: Why Traceability Matters

Metrological traceability is the property that links your measurement result back to a fundamental reference, such as the International System of Units (SI).[6][7] For an analytical standard, this means its assigned purity value is not just a number but is connected through an unbroken chain of calibrations, each with a known uncertainty.[9] Using a CRM from an accredited producer provides the highest level of confidence and is essential for laboratories operating under stringent quality systems like ISO/IEC 17025 or pharmaceutical cGMP.[6][10]

Workflow for Qualifying a Secondary Standard

Using a cost-effective secondary standard for routine work is a common practice. However, it must be rigorously qualified against a CRM or primary standard.

Qualification of a secondary standard against a CRM.

Part 2: A Comparative Analysis of Analytical Methodologies

The choice of analytical technique is as critical as the choice of standard. The optimal method depends on the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.[12] For 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, three primary techniques are compared: HPLC-UV, LC-MS/MS, and qNMR.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation by chromatography, quantification by UV light absorbance.[13][14]Separation by chromatography, quantification by mass-to-charge ratio (m/z) and fragment ions.[14]Quantification based on the direct proportionality between NMR signal integral and the number of atomic nuclei.[15][16]
Selectivity Good. Dependent on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.[14]Excellent. Can distinguish compounds with the same retention time but different masses, providing high confidence in identification.[12][17]Excellent. Depends on the resolution of specific proton signals in the NMR spectrum. Unique structural information aids identification.
Sensitivity Moderate (µg/mL to high ng/mL).[12]Highest (low ng/mL to pg/mL).[12] Ideal for trace analysis and biological matrices.Lower. Typically requires mg-level sample quantity. Not suitable for trace analysis.
Standard Requirement Requires a characterized standard of the same analyte for calibration.Requires a characterized standard of the same analyte, often with a stable isotope-labeled internal standard for best results.Can provide absolute quantification against a non-related, certified internal standard. Does not require a standard of the analyte itself.[16]
Validation Well-established protocols (ICH Q2(R1)).[18][19]Requires validation of chromatographic and mass spectrometric parameters.Requires specific validation for parameters like pulse sequence, relaxation delay, and signal-to-noise.
Cost & Complexity Lower initial cost, simpler operation, and maintenance.[12]High initial cost, complex operation, requires specialized expertise.[14]High initial cost (instrument), but can be cost-effective for purity assignment without needing custom-synthesized standards.
Decision Logic: Choosing the Right Analytical Technique

The selection of an analytical method should be a logical process based on the specific analytical challenge.

G start Define Analytical Goal q1 Need to quantify trace levels (e.g., in plasma, <1 µg/mL)? start->q1 q2 Is the sample matrix complex (e.g., biological fluid, crude reaction mixture)? q1->q2 No lcms LC-MS/MS q1->lcms Yes q3 Need to assign purity to a new batch of standard without a pre-existing characterized standard? q2->q3 No q2->lcms Yes hplcuv HPLC-UV q3->hplcuv No (Routine QC, Formulation Assay) qnmr qNMR q3->qnmr Yes

Decision tree for selecting the appropriate analytical method.

Part 3: Experimental Protocols

The following protocols are provided as robust starting points for the analysis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide. All methods should be fully validated according to ICH Q2(R1) guidelines for their intended purpose.[20]

Protocol 1: Quantitative Analysis by HPLC-UV

This method is suitable for assay and purity determination in drug substances and formulated products.

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v). The acidic modifier ensures consistent ionization of the sulfamoyl group, leading to sharp, symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Run Time: 10 minutes.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[13]

    • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Preparation: Prepare a sample solution estimated to contain ~100 µg/mL of the analyte using the mobile phase as the diluent.

  • System Suitability Test (SST):

    • Inject the 100 µg/mL standard solution five times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing factor ≤ 2.0, Theoretical plates > 2000.

  • Analysis and Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for bioanalysis (e.g., plasma, urine) or trace impurity analysis.

  • Instrumentation and Conditions:

    • LC System: UPLC/HPLC system.[1]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and re-equilibrate for 1 minute.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]+) and optimal product ions by infusing a standard solution. (Hypothetical transitions: e.g., m/z 283 -> 189, 283 -> 205).

  • Sample Preparation (Protein Precipitation for Plasma): [1]

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Analysis:

    • Analyze samples against a calibration curve prepared in the same biological matrix to compensate for matrix effects.

Protocol 3: Purity Assignment by Quantitative NMR (qNMR)

This is a primary ratio method for accurately determining the purity of a new batch of standard without requiring a previously characterized standard of the same compound.[16][21]

  • Instrumentation and Conditions:

    • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of delivering calibrated 90° pulses.

    • Solvent: DMSO-d6 (or other suitable deuterated solvent in which both analyte and internal standard are fully soluble).

    • Internal Standard (IS): A certified, non-volatile, stable compound with sharp signals that do not overlap with the analyte signals (e.g., Maleic Acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide and 10 mg of the certified internal standard into the same vial. Record weights precisely.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum.

    • Critical Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and internal standard protons to ensure full magnetization recovery. A calibrated 90° pulse angle is essential.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • Purity_IS = Purity of the certified internal standard

Conclusion and Recommendations

The selection of an analytical standard and corresponding methodology for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a foundational scientific decision with significant consequences for data quality and project outcomes.

  • For Critical Applications (e.g., reference standard certification, final product release): The use of a Certified Reference Material (CRM) is non-negotiable. If a CRM is unavailable, a well-characterized primary standard should be used. The purity of this material should be confirmed by an absolute method like qNMR , which provides direct traceability and high confidence.[22][23]

  • For Routine and High-Throughput Analysis (e.g., in-process control, pharmacokinetic screening): A secondary standard , qualified in-house against a primary standard, provides a cost-effective and reliable solution. HPLC-UV is typically sufficient for these applications, offering a balance of robustness, cost, and performance.[13]

  • For Bioanalysis and Trace-Level Quantification: The superior sensitivity and selectivity of LC-MS/MS make it the unequivocal choice for analyzing the analyte in complex biological matrices where concentrations are expected to be low.[17][24]

By aligning the grade of the analytical standard and the rigor of the analytical technique with the specific requirements of the task, researchers and drug development professionals can ensure their data is accurate, reproducible, and defensible.

References

  • Analytical Methods for the Quantification of Benzamides in Biological Samples. Benchchem.
  • A Guide to Quantit
  • A Comparative Guide: HPLC-UV vs. LC-MS/MS for Riboflavin Analysis. Benchchem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Metrological Traceability in Chemical Measurement. Eurachem.
  • Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI) - University of Illinois Chicago.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Quantitative NMR (qNMR)
  • (PDF) Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • Metrological Traceability in Chemical Measurement - 2nd Edition (2019). Eurachem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Metrological Traceability: Frequently Asked Questions and NIST Policy. NIST.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
  • Metrological traceability of measurement results in chemistry: Concepts and implementation (IUPAC Technical Report). De Gruyter.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • What is a "Primary Standard"?. Spectroscopy Europe.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. LinkedIn.
  • Demystifying Certified Reference Materials Vs. Reference Standards In Analytical Testing. Inorganic Ventures.
  • Certified reference m
  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia Journal.
  • 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion.
  • Select the Right Reference or Certified Reference M
  • What are Certified Reference Materials?.
  • [The test of benzamide derivative neuroleptics using the technique of thin-layer chrom
  • 2,6-DICHLORO-3-(MORPHOLINOMETHYL)BENZAMIDE AldrichCPR. Sigma-Aldrich.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Halogenated Benzamide Sulfonamide Derivative.[1] Primary Hazard Classification: High-Potency Intermediate / Irritant / Potential Sensitizer.[1]

Handling 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide requires a safety protocol that transcends standard "lab hygiene."[2][1][3] As a structural hybrid containing a dichlorobenzamide core and a sulfonamide moiety, this compound presents a dual-risk profile: direct tissue irritation (characteristic of halogenated benzamides) and immunological sensitization (characteristic of sulfonamides).[1]

Critical Warning: While specific toxicological data for this exact intermediate may be sparse in public consumer databases, its structural analogs (e.g., Indapamide intermediates, chlorobenzamides) suggest it should be handled as a Category 2 Skin/Eye Irritant and a Respiratory Sensitizer . Strict containment is required to prevent cross-contamination in drug development assays.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Solid) Double Nitrile Gloves (min.[2][1] 0.11 mm / 4 mil thickness).[1]Permeation Resistance: Dichlorinated aromatics can permeate thin latex. Double nitrile provides a breakthrough time >480 mins for the solid phase.
Hand Protection (Solution) Silver Shield / Laminate (under nitrile).[1]Solvent Synergy: When dissolved in DMSO or DCM, the solvent acts as a carrier vehicle, dramatically increasing skin absorption rates. Laminate liners block this vector.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+).Mucosal Defense: Standard safety glasses allow aerosol entry from the side. Sulfonamide dusts are potent ocular irritants; a sealed seal is mandatory.[1]
Respiratory P100 / N95 Respirator (if outside hood).Sensitization Control: Inhalation is the fastest route to sensitization. Primary control must be the Fume Hood; respirator is secondary.
Body Defense Tyvek® Lab Coat (Closed front).Dust Exclusion: Cotton coats trap dust in fibers, creating a long-term exposure source.[1] Tyvek repels particulates.[1]

Operational Workflow: The "Zero-Exposure" Protocol

To ensure data integrity and operator safety, the handling of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide must follow a unidirectional workflow.[2][1] This prevents the migration of the chemical from "Dirty" (Handling) to "Clean" (Write-up) zones.[1]

Phase A: Engineering Controls (The Primary Barrier)[2]
  • Velocity Check: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated powders are often static-prone, leading to "flying dust" phenomena that defeat standard airflow capture.[1]

Phase B: Solubilization & Transfer
  • Weighing: Perform all weighing inside the hood or a dedicated balance enclosure. Never weigh on an open bench.

  • Solvent Addition: Add solvent (typically DMSO or Methanol) slowly down the side of the vial to minimize aerosol displacement.

  • Decontamination: Wipe the exterior of the stock vial with a methanol-dampened Kimwipe before removing it from the hood.[1] This "decon-pass" is the most skipped, yet most critical, step in preventing lab contamination.[1]

Visualization: Exposure Control Logic

The following diagram illustrates the critical decision pathways for handling this compound, ensuring that safety scales with the physical state of the chemical.

SafetyProtocol Start Start: Handling 2,6-dichloro-N-methyl- 3-(methylsulfamoyl)benzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Dry Solution Solution (DMSO/DCM) StateCheck->Solution Wet Weighing Weighing Protocol: 1. Anti-static Gun 2. Balance Enclosure 3. Double Nitrile Solid->Weighing Dissolving Solubilization: 1. Fume Hood Only 2. Laminate Gloves (if DCM) 3. Closed Cap Stirring Solution->Dissolving Weighing->Dissolving Spill Spill Event? Dissolving->Spill Clean Routine Disposal: High-Temp Incineration (Halogenated Waste) Spill->Clean No Emergency Emergency Decon: 1. Evacuate Area 2. Absorb with Vermiculite 3. Wash with 5% Surfactant Spill->Emergency Yes

Figure 1: Decision logic for PPE selection and emergency response based on physical state.

Disposal & Decontamination Strategy

Because this molecule contains both chlorine and sulfur , it cannot be treated as standard organic waste.

  • Waste Segregation:

    • Stream: Segregate into "Halogenated Organic Waste."

    • Labeling: Explicitly label as "Contains Sulfonamides" to alert waste handlers of potential sensitization risks.

  • Glassware Cleaning:

    • Do not wash initially in the sink.

    • Step 1: Rinse glassware with Acetone or Methanol into the Halogenated Waste container.

    • Step 2: Soak in a base bath (Isopropanol/KOH) if chemically compatible, or wash with Alconox.

    • Step 3: Triple rinse with water.[1][4]

  • Spill Cleanup:

    • Solid: Do not sweep (creates dust).[1] Use a HEPA vacuum or wet-wipe method.[1]

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (reaction risk with concentrated halogenated compounds).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11238656 (2,6-dichloro-N-methylbenzamide derivatives).[2][1] PubChem.[1][5] [Link]2]

  • Fisher Scientific. Safety Data Sheet: 2,6-Dichlorobenzamide.[1] (General analog safety profile for halogenated amides). ]">https://www.fishersci.com[2]

  • Sigma-Aldrich. Safety Data Sheet: Sulfonamide derivatives handling and sensitization risks.[1]][1]">https://www.sigmaaldrich.com[2][1]

  • U.S. EPA. Personal Protective Equipment (PPE) Guidelines for Hazardous Waste Operations.[1][Link]2][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。